molecular formula C8H15NO2 B156342 Methyl 1-methylpiperidine-3-carboxylate CAS No. 1690-72-8

Methyl 1-methylpiperidine-3-carboxylate

Cat. No.: B156342
CAS No.: 1690-72-8
M. Wt: 157.21 g/mol
InChI Key: LLEOWWWENNCINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methylpiperidine-3-carboxylate is a natural product found in Areca catechu with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-methylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEOWWWENNCINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30903131
Record name NoName_3728
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30903131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1690-72-8
Record name 1-Methylnipecotinic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1690-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-methylnipecotate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001690728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL N-METHYLNIPECOTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/745GSB8QDA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of Methyl 1-methylpiperidine-3-carboxylate. The information is intended for professionals in the fields of chemical research and drug development.

Core Chemical Properties

This compound is an organic compound classified as a piperidinecarboxylic acid.[1] It is a strong basic compound and exists as a liquid at room temperature.[1][2]

Physicochemical Data
PropertyValueSource
CAS Number 1690-72-8[1][2]
Molecular Formula C8H15NO2[2]
Molecular Weight 157.21 g/mol [2]
Density 1.0 ± 0.1 g/cm³
Boiling Point 190.0 ± 33.0 °C at 760 mmHg
Flash Point 68.0 ± 16.3 °C
Physical Form Liquid[2]
Purity 97%[2]
Storage Temperature 2-8°C, Sealed in dry conditions[2]
Spectroscopic Data

Spectroscopic data for this compound and its close analogs are available, providing insights into its structural features.

Spectrum TypeAvailabilitySource
¹H NMR Data available for related structures[3][4]
¹³C NMR Data available for related structures[4][5]
Mass Spectrometry (GC-MS) Data available for related structures[5]
Infrared (IR) Spectroscopy Data available for related structures[5][6]

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis.[7] Its synthesis and subsequent reactions are crucial for the development of more complex molecules.

Synthesis Pathway

A common method for preparing similar piperidine carboxylates involves the esterification of the corresponding carboxylic acid. For instance, the synthesis of the 4-carboxylate isomer involves reacting 1-methylisonipecotic acid hydrochloride with methanol and thionyl chloride.[8] A similar approach can be envisioned for the 3-carboxylate isomer.

G General Synthesis Pathway A 1-Methylpiperidine-3-carboxylic acid D This compound A->D Esterification B Methanol (CH3OH) B->D C Thionyl Chloride (SOCl2) C->D Catalyst

Caption: General synthesis pathway for this compound.

Chemical Reactivity

The ester functional group in this compound allows for a variety of chemical transformations. A key reaction is its reduction to form (1-methylpiperidin-3-yl)methanol.[1] This reaction is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4).

Experimental Protocols

Synthesis of this compound (Adapted Protocol)

This protocol is adapted from the synthesis of the 4-carboxylate isomer.[8]

  • Reaction Setup: To a stirred solution of 1-methylpiperidine-3-carboxylic acid hydrochloride (1 mole) in methanol (8 equivalents), add thionyl chloride (1.55 equivalents) dropwise while maintaining the temperature at -10°C using an ice-salt bath.

  • Reaction Progression: After the addition is complete (approximately 1 hour), remove the cooling bath and allow the temperature to rise to 40°C. Maintain this temperature for 2 hours.

  • Workup: Neutralize the solution to approximately pH 8 with sodium carbonate.

  • Extraction: Extract the product with methylene chloride.

  • Purification: Dry the methylene chloride solution and evaporate the solvent to yield the final product.

Reduction of this compound

This protocol describes the reduction of the ester to the corresponding alcohol.[1]

G Experimental Workflow: Reduction Reaction cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching and Isolation A Dissolve this compound in Tetrahydrofuran (THF) B Cool solution to 0°C A->B C Add Lithium Aluminum Hydride (LiAlH4) in portions B->C D Stir at room temperature for 1 hour C->D E Quench with methanol at 0°C D->E F Filter the precipitated solid through celite E->F G (1-methylpiperidin-3-yl)methanol F->G

Caption: Workflow for the reduction of this compound.

  • Reaction Setup: In a 500 mL round bottom flask, dissolve this compound (12.0 g, 76 mmol) in tetrahydrofuran (500 mL).[1]

  • Addition of Reducing Agent: Cool the solution to 0°C and add lithium aluminum hydride (4.3 g, 114 mmol) in portions.[1]

  • Reaction Time: Stir the reaction mixture at room temperature for 1 hour.[1]

  • Quenching: Quench the reaction by carefully adding methanol at 0°C.[1]

  • Isolation: Filter the precipitated solid through celite to isolate the product, (1-methylpiperidin-3-yl)methanol.[1]

Biological Activity and Applications

Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities.[9] this compound and related compounds serve as important intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[10] The piperidine scaffold is found in molecules with potential as antimalarial and anticancer agents.[9][11] For instance, piperidine-3-carboxylic acid (nipecotic acid) is a known inhibitor of GABA uptake.[12]

G Potential Applications of Piperidine Derivatives A Piperidine Core Structure B This compound (Intermediate) A->B is a derivative of C Pharmaceutical Agents B->C is a precursor to D Antimalarials C->D E Anticancer Agents C->E F Neurological Disorder Treatments C->F G GABA Uptake Inhibitors C->G

Caption: Relationship of piperidine derivatives to potential therapeutic applications.

Safety Information

Proper handling of this compound is essential. The following safety data is based on available information for this compound and its close analogs.

Safety InformationDetailsSource
Pictogram GHS07 (Exclamation mark)[2][13]
Signal Word Warning[2][13]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][13]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2][13]
First Aid (Inhalation) Move victim to fresh air. If breathing is difficult, give oxygen.[14]
First Aid (Skin Contact) Take off contaminated clothing and wash with soap and plenty of water.[14]
First Aid (Eye Contact) Rinse with pure water for at least 15 minutes and consult a doctor.[14]
First Aid (Ingestion) Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[14]
Firefighting Measures Use dry chemical, carbon dioxide, or alcohol-resistant foam.[14][15]
Handling Avoid contact with skin and eyes. Use personal protective equipment. Ensure adequate ventilation.[14]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[15]

References

"Methyl 1-methylpiperidine-3-carboxylate" CAS number 1690-72-8

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1690-72-8

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1-methylpiperidine-3-carboxylate, a key building block in organic synthesis, particularly in the development of novel therapeutics. This document outlines its physicochemical properties, spectroscopic profile, synthesis methodology, and principal applications, offering a valuable resource for professionals in the fields of chemical research and drug development.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1690-72-8[2][3][4][5][6][7]
Molecular Formula C₈H₁₅NO₂[2][3][5][6]
Molecular Weight 157.21 g/mol [2][3][5]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 190.0 ± 33.0 °C at 760 mmHg[2]
Density 1.0 ± 0.1 g/cm³[2]
Solubility Soluble in organic solvents, slightly soluble in water.
LogP 0.72[2]
Refractive Index 1.457[2]
Storage 2-8°C, sealed in a dry environment[2][4]

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Peaks/Signals
¹H NMR δ ~3.6 (s, 3H, -OCH₃), δ ~2.8-2.2 (m, 4H, piperidine ring protons adjacent to N), δ ~2.3 (s, 3H, -NCH₃), δ ~2.0-1.5 (m, 5H, remaining piperidine ring protons).
¹³C NMR δ ~174 (C=O), δ ~55-60 (piperidine carbons adjacent to N), δ ~51 (-OCH₃), δ ~45 (-NCH₃), δ ~25-30 (remaining piperidine carbons).
IR (Infrared) ~2950-2800 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (C=O ester stretch), ~1170 cm⁻¹ (C-O stretch).[1]
Mass Spec (MS) Molecular ion peak (M⁺) at m/z = 157. Fragmentation may include loss of -OCH₃ (m/z = 126) and the carbomethoxy group (m/z = 98).

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from piperidine-3-carboxylic acid (nipecotic acid). The first step involves the esterification of the carboxylic acid, followed by the N-methylation of the resulting secondary amine.

A plausible synthetic route is outlined below:

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Esterification cluster_1 Step 2: N-methylation Nipecotic_Acid Piperidine-3-carboxylic Acid Reagents1 Methanol (CH3OH) Thionyl Chloride (SOCl2) Nipecotic_Acid->Reagents1 Methyl_Nipecotate Methyl piperidine-3-carboxylate Reagents1->Methyl_Nipecotate Reagents2 Formaldehyde (CH2O) Formic Acid (HCOOH) Methyl_Nipecotate->Reagents2 Methyl_Nipecotate->Reagents2 Target_Molecule This compound Reagents2->Target_Molecule

Synthesis of this compound
Experimental Protocols

Step 1: Synthesis of Methyl piperidine-3-carboxylate (Methyl Nipecotate)

This procedure is adapted from a general method for the esterification of amino acids.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend piperidine-3-carboxylic acid in methanol.

  • Addition of Reagent: Cool the mixture in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl piperidine-3-carboxylate.

Step 2: Synthesis of this compound

This protocol is based on the Eschweiler-Clarke reaction for the N-methylation of secondary amines.

  • Reaction Setup: In a round-bottom flask, dissolve the methyl piperidine-3-carboxylate obtained from Step 1 in formic acid.

  • Addition of Reagent: Add an aqueous solution of formaldehyde to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully make it alkaline by the addition of a base (e.g., sodium hydroxide solution) while cooling in an ice bath.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry.

  • Building Block for Novel Therapeutics: Its piperidine core is a common scaffold in many biologically active compounds. This molecule serves as a starting material for the synthesis of derivatives with potential applications in treating neurological disorders.

  • Intermediate for Agrochemicals: The structural motifs present in this compound are also relevant in the design and synthesis of new agrochemicals.

  • Research Chemical: It is used in medicinal chemistry research to explore structure-activity relationships (SAR) of new chemical entities. The modification of the ester and the N-methyl group allows for the generation of a library of compounds for biological screening.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[4]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

"Methyl 1-methylpiperidine-3-carboxylate" molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 1-methylpiperidine-3-carboxylate

This technical guide provides a comprehensive overview of this compound, a piperidine derivative significant in organic synthesis and medicinal chemistry. The document details its physicochemical properties, an experimental protocol for its use in synthesis, and a visualization of the synthetic workflow, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is an organic compound classified as a piperidinecarboxylic acid.[1] It is recognized as a strong basic compound.[1] The key quantitative data for this molecule are summarized in the table below.

PropertyValue
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol [2]
CAS Number 1690-72-8[2]
Exact Mass 157.110275[2]
Density 1.0±0.1 g/cm³[2]
Boiling Point 190.0±33.0 °C at 760 mmHg[2]
Flash Point 68.0±16.3 °C[2]
Physical Form Liquid
Storage Temperature 2-8°C, sealed in dry conditions

Experimental Protocol: Synthesis of (1-methylpiperidin-3-yl)methanol

The following protocol details the reduction of this compound to synthesize (1-methylpiperidin-3-yl)methanol.[1] This procedure is a common application of the title compound as an intermediate in the synthesis of other bioactive molecules.

Materials:

  • This compound (12.0 g, 76 mmol)

  • Lithium aluminum hydride (LiAlH₄) (4.3 g, 114 mmol)

  • Tetrahydrofuran (THF) (500 mL)

  • Methanol

  • Celite

  • 500 mL round bottom flask

Procedure:

  • A solution of this compound (12.0 g, 76 mmol) in tetrahydrofuran (500 mL) is prepared in a 500 mL round bottom flask.

  • The flask is cooled to 0 °C using an ice bath.

  • Lithium aluminum hydride (4.3 g, 114 mmol) is added in portions to the cooled solution.[1]

  • The reaction mixture is then stirred at room temperature for 1 hour.[1]

  • After the stirring period, the reaction is quenched by carefully adding methanol at 0 °C.[1]

  • The precipitated solid is filtered through a pad of celite to separate it from the solution.[1] The filtrate contains the desired product, (1-methylpiperidin-3-yl)methanol.

Visualization of Synthetic Workflow

The following diagram illustrates the experimental workflow for the reduction of this compound.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_products Products & Separation reactant This compound in THF step1 1. Add LiAlH₄ at 0°C reactant->step1 reagent Lithium Aluminum Hydride (LiAlH₄) reagent->step1 step2 2. Stir at Room Temp (1h) step1->step2 step3 3. Quench with Methanol at 0°C step2->step3 separation Filter through Celite step3->separation Reaction Mixture product (1-methylpiperidin-3-yl)methanol separation->product Final Product

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 1-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of Methyl 1-methylpiperidine-3-carboxylate. By detailing experimental protocols and presenting spectroscopic data, this document serves as a vital resource for professionals engaged in chemical synthesis and drug development.

Chemical Identity and Properties

This compound is a substituted piperidine derivative. The piperidine ring is a common scaffold in many pharmaceuticals due to its ability to interact with biological targets. Understanding the precise structure and stereochemistry of such compounds is paramount in drug discovery and development.

PropertyValue
Chemical Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
IUPAC Name This compound
CAS Number 1690-72-8
SMILES CN1CCCC(C1)C(=O)OC

Spectroscopic Analysis for Structure Confirmation

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.67s3H-OCH₃
~2.8-3.0m1HH-3
~2.6-2.8m2HH-2 (axial & equatorial)
~2.31s3HN-CH₃
~2.1-2.3m2HH-6 (axial & equatorial)
~1.5-1.9m4HH-4, H-5 (axial & equatorial)

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~174C=O (ester carbonyl)
~57C-2
~55C-6
~51-OCH₃
~46N-CH₃
~41C-3
~28C-4
~25C-5
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
~2940StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1170StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. The electron ionization (EI) mass spectrum of the closely related ethyl ester shows a prominent molecular ion peak and characteristic fragment ions. A similar pattern is expected for the methyl ester.

Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted Fragment
157[M]⁺ (Molecular Ion)
142[M - CH₃]⁺
98[M - COOCH₃]⁺
84[Piperidine ring fragment]⁺
58[CH₂=N(CH₃)CH₂]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structure elucidation of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters: Employ a standard pulse program with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of 220 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

IR Spectroscopy Protocol
  • Sample Preparation: As this compound is a liquid at room temperature, prepare a thin film of the neat liquid between two sodium chloride (NaCl) plates.

  • Background Spectrum: Record a background spectrum of the empty IR spectrometer.

  • Sample Spectrum: Place the NaCl plates with the sample in the spectrometer and record the IR spectrum from 4000 to 400 cm⁻¹.

  • Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer and ionize it using electron ionization (EI) at 70 eV.

  • Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Record the mass spectrum over a mass-to-charge (m/z) range of 10 to 300.

Visualizing the Structure and Workflow

The following diagrams illustrate the chemical structure of this compound and a typical experimental workflow for its structure elucidation.

chemical_structure cluster_molecule N1 N C2 C N1->C2 C_Me_N CH₃ N1->C_Me_N C3 C C2->C3 C4 C C3->C4 C_ester C C3->C_ester C5 C C4->C5 C6 C C5->C6 C6->N1 O_double O C_ester->O_double O_single O C_ester->O_single C_Me_ester CH₃ O_single->C_Me_ester

Caption: Chemical structure of this compound.

experimental_workflow cluster_workflow Structure Elucidation Workflow start Sample of This compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Spectroscopic Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Experimental workflow for structure elucidation.

Spectroscopic Profile of Methyl 1-methylpiperidine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 1-methylpiperidine-3-carboxylate is a substituted piperidine derivative with applications in pharmaceutical research and drug development. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this data are also presented, along with a schematic representation of the analytical workflow.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The predicted ¹H and ¹³C NMR data for this compound in a deuterated chloroform (CDCl₃) solvent are presented below. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.67s3H-OCH₃
~2.8 - 2.9m1HH-3
~2.7 - 2.8m1HH-2 (axial)
~2.5 - 2.6m1HH-6 (axial)
~2.31s3HN-CH₃
~2.1 - 2.2m1HH-2 (equatorial)
~1.9 - 2.0m1HH-6 (equatorial)
~1.8 - 1.9m1HH-4 (axial)
~1.6 - 1.7m1HH-5 (axial)
~1.5 - 1.6m1HH-4 (equatorial)
~1.3 - 1.4m1HH-5 (equatorial)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~173-174C=O
~57-58C-2
~55-56C-6
~51-52-OCH₃
~46-47N-CH₃
~40-41C-3
~28-29C-4
~24-25C-5
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are detailed below, with data extrapolated from its ethyl ester analog.[1]

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2940StrongC-H stretch (aliphatic)
~2780MediumC-H stretch (N-CH₃)
~1735StrongC=O stretch (ester)
~1170StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The expected major fragments for this compound under electron ionization (EI) are listed below, based on the fragmentation of its ethyl ester analog.[2]

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityPossible Fragment
157Moderate[M]⁺ (Molecular Ion)
98High[M - COOCH₃]⁺
82High[C₅H₈N]⁺
57Moderate[C₄H₉]⁺ or [C₃H₅O]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence for proton NMR.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Obtain a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3]

  • Instrumentation: Use a standard FTIR spectrometer.

  • Background Spectrum: Record a background spectrum of the clean salt plates to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.

  • Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[4]

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.[5]

  • Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare thin film Sample->Prep_IR Prep_MS Vaporize sample Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H and ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpret_NMR Structural Elucidation Data_NMR->Interpret_NMR Interpret_IR Functional Group ID Data_IR->Interpret_IR Interpret_MS Molecular Weight & Fragmentation Data_MS->Interpret_MS Final_Structure Final Structure Confirmation Interpret_NMR->Final_Structure Interpret_IR->Final_Structure Interpret_MS->Final_Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis of Methyl 1-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Methyl 1-methylpiperidine-3-carboxylate, a key intermediate in pharmaceutical development. The document details the synthesis from three principal starting materials: Nicotinic Acid (or its ester, Methyl Nicotinate), Arecoline, and Piperidine-3-carboxylic Acid. Each route is presented with detailed experimental protocols, quantitative data, and workflow visualizations to facilitate practical application in a research and development setting.

Synthesis from Nicotinic Acid or Methyl Nicotinate

This is a widely employed and well-documented pathway that involves a three-step process: esterification of nicotinic acid, N-methylation of the resulting methyl nicotinate, and subsequent reduction of the pyridinium salt to the target piperidine derivative.

Signaling Pathway Diagram

G cluster_0 Route 1: From Nicotinic Acid/Methyl Nicotinate Nicotinic_Acid Nicotinic Acid Methyl_Nicotinate Methyl Nicotinate Nicotinic_Acid->Methyl_Nicotinate  Esterification (Methanol, H₂SO₄) Pyridinium_Salt 3-(Methoxycarbonyl)-1-methylpyridinium iodide Methyl_Nicotinate->Pyridinium_Salt  N-Methylation (Methyl Iodide) Target This compound Pyridinium_Salt->Target  Reduction (e.g., NaBH₄ or Catalytic Hydrogenation)

Caption: Synthetic pathway from Nicotinic Acid.

Experimental Protocols

Step 1: Esterification of Nicotinic Acid to Methyl Nicotinate

  • Procedure: In a round-bottom flask, nicotinic acid is dissolved in methanol. A catalytic amount of concentrated sulfuric acid is cautiously added. The mixture is then refluxed for several hours. After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., chloroform). The organic layer is dried and the solvent is evaporated to yield methyl nicotinate.

  • Note: Alternatively, thionyl chloride in methanol can be used for the esterification.

Step 2: N-Methylation of Methyl Nicotinate

  • Procedure: Methyl nicotinate is dissolved in acetone. An excess of methyl iodide is added to the solution. The reaction mixture is stirred at room temperature, typically overnight. The product, 3-(methoxycarbonyl)-1-methylpyridinium iodide, precipitates from the solution and can be collected by filtration.

Step 3: Reduction of 3-(Methoxycarbonyl)-1-methylpyridinium iodide

  • Method A: Sodium Borohydride Reduction

    • Procedure: The 3-(methoxycarbonyl)-1-methylpyridinium iodide is dissolved in a suitable solvent, such as methanol. Sodium borohydride is added portion-wise at a controlled temperature (e.g., 0-10 °C). The reaction is stirred until completion, as monitored by techniques like TLC or GC-MS. The reaction is then quenched, and the product is extracted, dried, and purified.

  • Method B: Catalytic Hydrogenation

    • Procedure: The pyridinium salt is dissolved in a solvent like methanol or acetic acid in a high-pressure reaction vessel. A catalyst, such as Platinum on carbon (Pt/C) or Platinum(IV) oxide (PtO₂), is added. The vessel is purged and then pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure until the uptake of hydrogen ceases. The catalyst is then filtered off, the solvent is removed, and the product is purified.

Quantitative Data
StepReagents & ConditionsYieldPurityReference
Esterification Nicotinic acid, Methanol, H₂SO₄, Reflux~23-79%Not specified[1][2]
N-Methylation Methyl nicotinate, Methyl iodide, Acetone, RTHighNot specifiedN/A
Reduction (PtO₂) 3-Methylpyridine, PtO₂, H₂ (70 bar), Acetic Acid, RT, 4-6hHighNot specified[3]

Synthesis from Arecoline

Arecoline, being methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate, requires the reduction of its carbon-carbon double bond to yield the target compound.

Experimental Workflow Diagram

G cluster_1 Route 2: From Arecoline Arecoline Arecoline Target This compound Arecoline->Target  Reduction of C=C bond (e.g., Catalytic Hydrogenation)

Caption: Synthetic route from Arecoline.

Experimental Protocol
  • Catalytic Hydrogenation: Arecoline is dissolved in a suitable solvent like ethanol or methanol in a hydrogenation apparatus. A catalyst, typically Palladium on carbon (Pd/C), is added to the solution. The system is then subjected to hydrogen gas at a controlled pressure (e.g., 50 psi) and stirred for a specified duration (e.g., 12 hours)[4]. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which can be further purified by distillation or chromatography.

Quantitative Data
StepReagents & ConditionsYieldPurityReference
Reduction Arecoline, 10% Pd/C, H₂ (50 psi), Ethanol, 12h94.5% (for a similar ethyl ester)Not specified[4]

Synthesis from Piperidine-3-carboxylic Acid

This route involves a two-step process: the esterification of piperidine-3-carboxylic acid to its methyl ester, followed by N-methylation.

Logical Relationship Diagram

G cluster_2 Route 3: From Piperidine-3-carboxylic Acid Piperidine_Acid Piperidine-3-carboxylic Acid Methyl_Ester Methyl piperidine-3-carboxylate Piperidine_Acid->Methyl_Ester  Esterification (Methanol, SOCl₂) Target This compound Methyl_Ester->Target  N-Methylation (Eschweiler-Clarke or Methyl Iodide)

Caption: Synthetic pathway from Piperidine-3-carboxylic Acid.

Experimental Protocols

Step 1: Esterification of Piperidine-3-carboxylic Acid

  • Procedure: Piperidine-3-carboxylic acid hydrochloride (or the free base) is suspended in methanol at a low temperature (e.g., -10 °C). Thionyl chloride is added dropwise with stirring. After the addition, the reaction mixture is allowed to warm to a higher temperature (e.g., 40 °C) and held for a couple of hours. The reaction is then neutralized with a base like sodium carbonate, and the product, methyl piperidine-3-carboxylate, is extracted with an organic solvent. The solvent is then dried and evaporated.

Step 2: N-Methylation of Methyl piperidine-3-carboxylate

  • Method A: Eschweiler-Clarke Reaction

    • Procedure: Methyl piperidine-3-carboxylate is mixed with an excess of formic acid and formaldehyde. The mixture is heated, typically near reflux, for several hours. This reaction results in the methylation of the secondary amine to a tertiary amine. The reaction is irreversible due to the formation of carbon dioxide gas. After the reaction, the mixture is cooled, basified, and the product is extracted, dried, and purified. This method avoids the formation of quaternary ammonium salts[1][5].

  • Method B: Using Methyl Iodide

    • Procedure: Methyl piperidine-3-carboxylate is dissolved in a suitable solvent, and a base (e.g., potassium carbonate) is added, followed by the addition of methyl iodide. The reaction is stirred at room temperature until completion. The inorganic salts are filtered off, and the solvent is removed to give the crude product, which can be purified.

Quantitative Data
StepReagents & ConditionsYieldPurityReference
Esterification 1-Methylisonipecotic acid HCl, Methanol, SOCl₂, -10 to 40°C87% (for a regioisomer)Not specified[6]
N-Methylation (Eschweiler-Clarke) Amine, Formic acid, Formaldehyde, HeatGenerally highHigh, avoids quaternization[1][5]

References

The Versatile Scaffolding of Methyl 1-methylpiperidine-3-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone in the architecture of numerous therapeutic agents, prized for its favorable physicochemical properties and its ability to confer three-dimensional complexity to drug candidates. Among the vast array of piperidine-based building blocks, methyl 1-methylpiperidine-3-carboxylate stands out as a versatile and valuable scaffold. Its strategic placement of functional groups—a tertiary amine, a methyl ester, and a chiral center—offers multiple avenues for chemical elaboration, making it a key intermediate in the synthesis of a diverse range of biologically active molecules, most notably in the realm of potent analgesics and agents targeting the central nervous system (CNS). This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound as a pivotal building block in medicinal chemistry.

Core Properties and Synthesis

This compound is a chiral heterocyclic compound with the molecular formula C₈H₁₅NO₂. The presence of the N-methyl group and the methyl ester at the 3-position of the piperidine ring are key features that dictate its reactivity and utility in drug design.

Synthesis of the Core Scaffold

The synthesis of the parent scaffold, methyl piperidine-3-carboxylate, can be achieved through various established methods. The subsequent N-methylation provides the target building block. A representative synthetic approach is outlined below.

Table 1: Synthesis of this compound - A Representative Protocol

StepReactionReagents and ConditionsTypical YieldReference
1Esterification of Nipecotic AcidNipecotic acid, Methanol (MeOH), Thionyl chloride (SOCl₂) or HCl (gas)>90%General esterification protocols
2N-methylationMethyl piperidine-3-carboxylate, Formaldehyde (CH₂O), Formic acid (HCOOH) (Eschweiler-Clarke reaction)80-90%Standard reductive amination procedures
Experimental Protocol: Synthesis of this compound

Step 1: Esterification of Nipecotic Acid to Methyl piperidine-3-carboxylate

To a solution of nipecotic acid (1 equivalent) in methanol (5-10 volumes), thionyl chloride (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The solvent is removed under reduced pressure, and the resulting crude methyl piperidine-3-carboxylate hydrochloride is either used directly in the next step or neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane) to yield the free base.

Step 2: N-methylation via Eschweiler-Clarke Reaction

To a solution of methyl piperidine-3-carboxylate (1 equivalent) in formic acid (5-10 volumes), formaldehyde (37% aqueous solution, 2-3 equivalents) is added. The mixture is heated at reflux for 4-6 hours. After cooling, the reaction mixture is made alkaline by the addition of a strong base (e.g., 10 M NaOH) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound. The product can be further purified by distillation or column chromatography.

Application in the Synthesis of Potent Analgesics: The Fentanyl Analogs

The this compound scaffold is a key structural motif in a class of highly potent synthetic opioids, most notably analogs of fentanyl. While direct synthesis of marketed drugs from this specific starting material is not always the primary route, its structural core is integral to the final active pharmaceutical ingredients. The synthesis of carfentanil, an extremely potent μ-opioid receptor agonist, serves as a prime example of the utility of this chemical framework.

Synthetic Pathway to Carfentanil and Remifentanil

The synthesis of potent fentanyl analogs like carfentanil and remifentanil often starts from precursors that are readily converted to the core piperidine structure. A generalized synthetic workflow is depicted below, highlighting the central role of the functionalized piperidine ring.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_final Final Product 4-Piperidone 4-Piperidone N-Alkylated_Piperidone N-Alkylated-4-piperidone 4-Piperidone->N-Alkylated_Piperidone N-Alkylation Aniline Aniline Alkylating_Agent Alkylating Agent (e.g., Phenethyl bromide) Anilinopiperidine_Nitrile 4-Anilino-4-cyano-N-alkylpiperidine N-Alkylated_Piperidone->Anilinopiperidine_Nitrile Strecker Reaction (Aniline, KCN) Anilinopiperidine_Ester Methyl 4-Anilino-N-alkylpiperidine-4-carboxylate Anilinopiperidine_Nitrile->Anilinopiperidine_Ester Hydrolysis & Esterification Fentanyl_Analog Fentanyl Analog (e.g., Carfentanil) Anilinopiperidine_Ester->Fentanyl_Analog N-Acylation

Caption: Generalized synthetic workflow for fentanyl analogs.

Experimental Protocol: Synthesis of a Carfentanil Precursor

A key intermediate in the synthesis of carfentanil is methyl 1-(2-phenylethyl)-4-(N-phenylpropionamido)piperidine-4-carboxylate. The following protocol outlines a synthetic route to a related precursor, methyl 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylate.[1]

Step 1: Synthesis of 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylic acid

A mixture of 1-(β-phenethyl)-4-piperidone, potassium cyanide, and aniline in acetic acid is reacted to form 4-anilino-4-cyano-1-(2-phenylethyl)piperidine. This nitrile is then hydrolyzed with concentrated sulfuric acid to the corresponding amide, which is further hydrolyzed with potassium hydroxide in refluxing ethylene glycol to yield the carboxylic acid.

Step 2: Esterification to Methyl 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylate

Concentrated sulfuric acid is slowly added to a stirred suspension of 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylic acid in anhydrous methanol. The resulting solution is refluxed for an extended period (e.g., 73 hours). After cooling, the reaction mixture is poured into ice-water, and the precipitated product is collected. The crude product can be purified by recrystallization.

Table 2: Quantitative Data for the Synthesis of a Carfentanil Precursor [1]

StepProductYieldMelting Point
11-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylic acid98.3%254-255 °C (dec.)
2Methyl 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylate71.1%92-93 °C

Biological Activity and Signaling Pathways

Derivatives of this compound, particularly the fentanyl analogs, exert their potent analgesic effects through interaction with the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

Opioid Receptor Signaling Pathway

Upon binding of an agonist like a fentanyl analog to the μ-opioid receptor, a conformational change is induced, leading to the activation of intracellular signaling cascades. This ultimately results in the modulation of neuronal excitability and the inhibition of pain signal transmission.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Opioid_Agonist Opioid Agonist (e.g., Fentanyl Analog) MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Neuronal_Inhibition Decreased Neuronal Excitability Ion_Channels->Neuronal_Inhibition Pain_Inhibition Analgesia Neuronal_Inhibition->Pain_Inhibition

Caption: Simplified opioid receptor signaling pathway.

The extreme potency of carfentanil is a testament to its high affinity and efficacy at the μ-opioid receptor. While specific IC₅₀ or Kᵢ values for derivatives of this compound are not extensively reported in publicly available literature, the biological activity of carfentanil is well-documented to be thousands of times more potent than morphine.

Drug Discovery and Development Workflow

The journey of a building block like this compound from a laboratory chemical to a component of a life-saving medication follows a rigorous and multi-stage drug discovery and development process.

G Start Target_ID Target Identification & Validation Start->Target_ID Hit_Gen Hit Generation (e.g., HTS, FBDD) Target_ID->Hit_Gen Lead_Opt Lead Optimization (SAR Studies) Hit_Gen->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval End Approval->End

Caption: A typical drug discovery and development workflow.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility is prominently demonstrated in the synthesis of potent analgesics, where its core structure is a key determinant of pharmacological activity. The ability to functionalize the piperidine ring at multiple positions allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles. As the demand for novel therapeutics targeting the central nervous system and other disease areas continues to grow, the strategic application of well-designed building blocks like this compound will remain a critical component of successful drug discovery endeavors.

References

The Discovery and Evolution of Nipecotic Acid Esters: A Technical Guide to a Promising Class of GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. A key mechanism for terminating GABAergic neurotransmission is the reuptake of GABA from the synaptic cleft by GABA transporters (GATs). Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling. This principle has driven the development of GABA uptake inhibitors as potential therapeutic agents for neurological disorders such as epilepsy, anxiety, and neuropathic pain.

Nipecotic acid, a cyclic analog of GABA, emerged as a potent inhibitor of GABA uptake. However, its therapeutic utility was significantly hampered by its poor ability to cross the blood-brain barrier (BBB). This limitation sparked extensive research into the development of nipecotic acid derivatives, particularly ester prodrugs, designed to enhance CNS penetration and unlock the therapeutic potential of this important pharmacological scaffold. This technical guide provides an in-depth overview of the discovery, history, and key experimental methodologies associated with nipecotic acid esters.

The Genesis of Nipecotic Acid and the Prodrug Strategy

The journey of nipecotic acid esters begins with the identification of nipecotic acid as a potent inhibitor of GABA uptake in the mid-1970s. While demonstrating significant in vitro activity, its zwitterionic nature at physiological pH severely restricted its passage across the lipophilic BBB.[1] This prompted medicinal chemists to devise a prodrug strategy, wherein the polar carboxylic acid group of nipecotic acid is masked with a lipophilic ester moiety. The underlying principle is that the more lipophilic ester prodrug can passively diffuse across the BBB, and once in the CNS, it is hydrolyzed by endogenous esterases to release the active nipecotic acid.[2]

A variety of ester derivatives of nipecotic and the related isonipecotic acids were synthesized and evaluated for their potential as anticonvulsants.[3] Early studies focused on varying the lipophilicity and hydrolytic reactivity of the ester group to optimize the balance between BBB penetration and the timely release of the active parent compound.[3]

Quantitative Analysis of GABA Uptake Inhibition

The primary mechanism of action of nipecotic acid and its esters is the inhibition of GABA transporters. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. Several studies have characterized the inhibitory profile of nipecotic acid and its derivatives against different GAT subtypes.

CompoundTransporterIC50 (µM)Species/System
(±)-Nipecotic acidhGAT-18Human cloned transporter
(±)-Nipecotic acidrGAT-238Rat cloned transporter
(±)-Nipecotic acidhGAT-3106Human cloned transporter
(±)-Nipecotic acidhBGT-12370Human cloned transporter
(±)-Nipecotic acidmGAT-12.6Mouse cloned transporter
(±)-Nipecotic acidmGAT-2310Mouse cloned transporter
(±)-Nipecotic acidmGAT-329Mouse cloned transporter
(±)-Nipecotic acidmGAT-416Mouse cloned transporter
p-Nitrophenyl nipecotateGABA UptakePotentMouse whole brain minislices
n-Octyl nipecotateGABA UptakePotentMouse whole brain minislices
Succinimidyl nipecotateGABA UptakePotentMouse whole brain minislices

Table 1: In Vitro GABA Transporter Inhibition by Nipecotic Acid and its Esters. [4][5][6]

Anticonvulsant Activity of Nipecotic Acid Esters

The enhanced CNS penetration of nipecotic acid esters translates to in vivo anticonvulsant activity. Various animal models of seizures have been employed to evaluate the efficacy of these compounds. A notable example is the demonstration of significant anticonvulsant activity by the p-nitrophenyl esters of nipecotic and isonipecotic acids against seizures induced by the GABA antagonist, bicuculline.[3] Another study highlighted the dose-dependent anticonvulsant activity of a nipecotic acid-tyrosine ester in a mouse model of audiogenic seizures, suggesting that this prodrug might be actively transported across the BBB.[7]

CompoundSeizure ModelAnimal ModelActivity
p-Nitrophenyl nipecotateBicuculline-induced seizuresMiceSignificant anticonvulsant activity
p-Nitrophenyl isonipecotateBicuculline-induced seizuresMiceSignificant anticonvulsant activity
Nipecotic acid-tyrosine esterAudiogenic seizuresDBA/2 miceSignificant dose-dependent protection

Table 2: In Vivo Anticonvulsant Activity of Selected Nipecotic Acid Esters. [3][7]

Experimental Protocols

Synthesis of Ethyl Nipecotate

A common starting material for the synthesis of various nipecotic acid esters is ethyl nipecotate. One synthetic route involves the following steps:

Materials:

  • Ethyl (3R)-piperidine-3-carboxylate

  • Sodium ethanolate

  • Ethanol

  • Water

  • Sodium carbonate

  • tert-Butyl methyl ether

Procedure:

  • Step 1: Isomerization and Saponification

    • A solution of ethyl (3R)-piperidine-3-carboxylate in ethanol is treated with sodium ethanolate in water.

    • The mixture is refluxed for 1 hour. This step can lead to racemization.

    • The reaction mixture is then cooled to 20°C.

    • The reaction is refluxed again.

  • Step 2: Work-up and Extraction

    • The reaction mixture is treated with an aqueous solution of sodium carbonate.

    • The product is extracted with tert-butyl methyl ether.

    • The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield ethyl nipecotate.

Note: This is a general procedure, and specific reaction conditions may need to be optimized.

In Vitro GABA Uptake Assay

This protocol describes a method for measuring the inhibition of GABA uptake in a cell-based assay using a radiolabeled GABA substrate.

Materials:

  • HEK293 cells expressing the target GABA transporter subtype (e.g., GAT-1)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.1), 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • Test compound (nipecotic acid ester)

  • Reference inhibitor (e.g., Tiagabine)

  • Scintillation cocktail and scintillation counter

  • 96-well microplates

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the target GAT subtype in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified atmosphere. Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

  • Assay Performance: a. Wash the cells twice with pre-warmed assay buffer. b. Add the assay buffer containing the desired concentration of the test compound or reference inhibitor to the wells. For determining total uptake, add assay buffer without any inhibitor. For determining non-specific uptake, add a high concentration of a potent inhibitor like Tiagabine. c. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature. d. Initiate the uptake by adding the assay buffer containing a fixed concentration of [³H]GABA (e.g., 10 nM). e. Incubate for 10-20 minutes at room temperature, ensuring the time is within the linear range of GABA uptake. f. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. g. Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value using a sigmoidal dose-response curve.[4]

Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

This in vivo model is used to assess the anticonvulsant properties of test compounds.

Materials:

  • Male Swiss mice (or other appropriate strain)

  • Pentylenetetrazol (PTZ) solution (e.g., 35 mg/kg in saline)

  • Test compound (nipecotic acid ester) dissolved in a suitable vehicle

  • Vehicle control

  • Observation chambers

Procedure:

  • Acclimatization: Acclimatize the mice to the experimental room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle control to the mice via the desired route (e.g., intraperitoneal, i.p.). The pre-treatment time will depend on the expected pharmacokinetic profile of the compound.

  • PTZ Injection: At the appropriate time after drug administration, inject the mice with a sub-convulsive dose of PTZ (e.g., 35 mg/kg, i.p.).

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for the onset and severity of seizures for a period of 30 minutes.

  • Seizure Scoring: Score the seizure activity based on a standardized scale. A common scoring system is:

    • Score 0: No behavioral changes

    • Score 1: Ear and facial twitching

    • Score 2: Myoclonic jerks of the body

    • Score 3: Clonic convulsions of the forelimbs

    • Score 4: Generalized clonic convulsions with loss of righting reflex

    • Score 5: Tonic-clonic seizures leading to death

  • Data Analysis: Compare the seizure scores and the latency to the first seizure between the vehicle-treated and test compound-treated groups. A significant reduction in seizure score or an increase in seizure latency indicates anticonvulsant activity.[5]

Visualizing Pathways and Workflows

GABAergic Signaling Pathway and the Action of Nipecotic Acid Esters

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GAT1 GABA_synapse->GAT1 Reuptake GABA_R GABA-A Receptor GABA_synapse->GABA_R Binding Cl_ion Cl- Influx GABA_R->Cl_ion Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Nipecotic_Ester Nipecotic Acid Ester (Prodrug) Nipecotic_Acid Nipecotic Acid (Active Drug) Nipecotic_Ester->Nipecotic_Acid Hydrolysis Esterases Esterases Nipecotic_Acid->GAT1 Inhibition Experimental_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Optimization Start Starting Materials (e.g., Nipecotic Acid, Alcohols) Synth Esterification Reaction Start->Synth Purify Purification (e.g., Chromatography) Synth->Purify Characterize Structural Characterization (NMR, MS, etc.) Purify->Characterize BBB_model In Vitro BBB Model (e.g., PAMPA) Characterize->BBB_model GABA_uptake GABA Uptake Assay (IC50 Determination) Characterize->GABA_uptake Stability Metabolic Stability Assay (Plasma, Microsomes) Characterize->Stability PK Pharmacokinetic Studies (Blood/Brain Levels) GABA_uptake->PK Stability->PK PD Pharmacodynamic Studies (Anticonvulsant Models) PK->PD Tox Preliminary Toxicity (e.g., Rota-rod test) PD->Tox SAR Structure-Activity Relationship (SAR) Analysis Tox->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synth

References

Methodological & Application

Synthesis of Methyl 1-methylpiperidine-3-carboxylate: A Comparative Review of Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 1-methylpiperidine-3-carboxylate is a key building block in the synthesis of various pharmaceutical agents. Its piperidine core and functional groups make it a versatile intermediate for the development of novel therapeutics. This application note provides a detailed overview and comparison of the principal synthetic methodologies for the preparation of this compound from its precursor, Methyl piperidine-3-carboxylate. The protocols discussed herein are the Eschweiler-Clarke reaction, reductive amination using sodium cyanoborohydride, and catalytic hydrogenation. This document is intended to guide researchers and process chemists in selecting the most suitable method based on factors such as yield, purity, scalability, and operational simplicity.

Comparative Analysis of Synthesis Protocols

The N-methylation of Methyl piperidine-3-carboxylate is the crucial step in the synthesis of the target compound. Below is a summary of the quantitative data associated with the primary synthetic routes.

Method Reagents Reported Yield (%) Reaction Time Key Advantages Potential Disadvantages
Eschweiler-Clarke Reaction Formaldehyde, Formic AcidTypically high (Specific data for this substrate not found)4-12 hoursCost-effective, avoids quaternary salt formation, simple reagents.Requires heating, workup involves neutralization of strong acid.
Reductive Amination (Sodium Cyanoborohydride) Formaldehyde, Sodium Cyanoborohydride~72% (for a similar substrate)12-24 hours (overnight)Mild reaction conditions, high functional group tolerance.Use of toxic cyanide-containing reagent, potential for side products.
Reductive Amination (Catalytic Hydrogenation) Formaldehyde, H₂, Pd/C catalystup to 94.5% (for a similar substrate)[1]12 hoursHigh yield, clean reaction, environmentally friendly (water as byproduct).Requires specialized high-pressure hydrogenation equipment, catalyst handling.

Experimental Protocols

Protocol 1: Eschweiler-Clarke Reaction

This protocol is based on the classical method for N-methylation of secondary amines.[2][3]

Materials:

  • Methyl piperidine-3-carboxylate (1.0 eq)

  • Formaldehyde (37% aqueous solution, 2.5 eq)

  • Formic acid (98%, 2.5 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • To a round-bottom flask, add Methyl piperidine-3-carboxylate.

  • Add formic acid, followed by the aqueous formaldehyde solution.

  • Heat the reaction mixture to 90-100°C and maintain for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This method provides a milder alternative to the Eschweiler-Clarke reaction.[4]

Materials:

  • Methyl piperidine-3-carboxylate (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.5 eq)

  • Sodium cyanoborohydride (1.5 eq)

  • Methanol

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Methyl piperidine-3-carboxylate in methanol in a round-bottom flask and cool to 0°C in an ice bath.

  • Add the aqueous formaldehyde solution dropwise to the cooled solution.

  • In a separate flask, dissolve sodium cyanoborohydride in methanol and add this solution dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify by column chromatography on silica gel.

Protocol 3: Reductive Amination via Catalytic Hydrogenation

This high-yield method is suitable for larger-scale synthesis but requires specialized equipment.[1]

Materials:

  • Methyl piperidine-3-carboxylate (1.0 eq)

  • Formaldehyde (37% aqueous solution, 4.5 eq)

  • 10% Palladium on carbon (Pd/C) catalyst (0.15 g per 10 g of starting material)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • In a high-pressure reaction vessel, suspend Methyl piperidine-3-carboxylate and 10% Pd/C in ethanol.

  • Add the aqueous formaldehyde solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue is the desired product, which can be further purified by distillation. A yield of up to 94.54% has been reported for a similar compound using this method.[1]

Diagrams

Reaction_Workflow cluster_start Starting Material cluster_methods N-Methylation Methods cluster_process Downstream Processing cluster_end Final Product Start Methyl piperidine-3-carboxylate Method1 Eschweiler-Clarke (Formaldehyde, Formic Acid) Start->Method1 Select Method Method2 Reductive Amination (Formaldehyde, NaBH3CN) Start->Method2 Select Method Method3 Catalytic Hydrogenation (Formaldehyde, H2, Pd/C) Start->Method3 Select Method Workup Reaction Workup (Neutralization, Extraction) Method1->Workup Method2->Workup Method3->Workup Catalyst Filtration Purification Purification (Distillation or Chromatography) Workup->Purification End This compound Purification->End

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathway cluster_info Reductive Amination Pathway Reactant Methyl piperidine-3-carboxylate Intermediate Iminium Ion Intermediate Reactant->Intermediate + Formaldehyde Product Methyl 1-methylpiperidine-3-carboxylate Intermediate->Product + Reducing Agent (e.g., HCOOH, NaBH3CN, H2/Pd-C) info

Caption: General reaction pathway for the N-methylation via reductive amination.

References

Application Notes and Protocols for the Esterification of 1-Methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of methyl and ethyl esters of 1-methylpiperidine-3-carboxylic acid, a key building block in the development of various pharmaceutical compounds. The following sections detail common esterification methodologies, including acid-catalyzed and coupling agent-mediated approaches, complete with experimental procedures, data presentation, and workflow visualizations.

Introduction

1-Methylpiperidine-3-carboxylic acid and its esters are important intermediates in the synthesis of a range of biologically active molecules. The ester functionality serves as a versatile handle for further chemical transformations and can modulate the pharmacokinetic properties of a drug candidate. This document outlines two primary methods for the esterification of 1-methylpiperidine-3-carboxylic acid: the Fischer-Speier esterification and the Steglich esterification.

Chemical Properties and Data

Physicochemical properties of the starting material and its corresponding methyl and ethyl esters are summarized below for easy reference.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)CAS Number
1-Methylpiperidine-3-carboxylic acidC₇H₁₃NO₂143.18-5657-70-5
Methyl 1-methylpiperidine-3-carboxylateC₈H₁₅NO₂157.2183-84 °C at 12 mmHg[1][2]1690-72-8[2]
Ethyl 1-methylpiperidine-3-carboxylateC₉H₁₇NO₂171.2488-89 °C at 11 mmHg5166-67-6[3]

Esterification Methodologies

The choice of esterification method depends on the scale of the reaction, the sensitivity of the substrate to acidic conditions, and the desired purity of the final product.

Method 1: Fischer-Speier Esterification

This classical method involves the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[4][5] It is a cost-effective method suitable for large-scale synthesis. To drive the equilibrium towards the ester product, the alcohol is typically used as the solvent, and a dehydrating agent or azeotropic removal of water may be employed.[4][6][7]

Protocol for the Synthesis of this compound:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-methylpiperidine-3-carboxylic acid (1.0 eq) in methanol (10-20 volumes).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄, 0.1-0.2 eq) or p-toluenesulfonic acid (TsOH, 0.1-0.2 eq), to the suspension.[4] Alternatively, thionyl chloride (SOCl₂) can be added dropwise to the methanol at 0°C to generate anhydrous HCl in situ, which then catalyzes the reaction.[8][9]

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Final Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.[1][2]

Method 2: Steglich Esterification

The Steglich esterification is a mild and efficient method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).[10][11][12] This method is particularly suitable for substrates that are sensitive to strong acidic conditions and for the synthesis of esters from sterically hindered alcohols.[12][13]

Protocol for the Synthesis of Ethyl 1-Methylpiperidine-3-carboxylate:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpiperidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (10-20 volumes).

  • Reagent Addition: Add ethanol (1.2-1.5 eq) and a catalytic amount of DMAP (0.1-0.2 eq) to the solution.

  • Coupling Agent: Cool the mixture to 0°C in an ice bath and add a solution of DCC (1.1-1.3 eq) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate of dicyclohexylurea (DCU) indicates the progress of the reaction.

  • Work-up: Upon completion, filter off the DCU precipitate and wash it with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute aqueous acid solution (e.g., 5% HCl) to remove residual DMAP, followed by a saturated aqueous solution of NaHCO₃, and finally with brine.

  • Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel or by vacuum distillation.[3][14]

Quantitative Data Summary

The following table provides a comparison of the two esterification methods. The yields are typical for these reactions and may vary depending on the specific reaction conditions and scale.

MethodAlcoholCatalyst/ReagentSolventTemperatureTypical Yield
Fischer EsterificationMethanolH₂SO₄ or SOCl₂MethanolReflux70-90%
Fischer EsterificationEthanolH₂SO₄ or SOCl₂EthanolReflux70-90%
Steglich EsterificationMethanolDCC, DMAPDichloromethane0°C to RT80-95%
Steglich EsterificationEthanolDCC, DMAPDichloromethane0°C to RT80-95%

Visualizations

Reaction Pathway

Esterification_Pathway Esterification of 1-Methylpiperidine-3-carboxylic Acid cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification start 1-Methylpiperidine-3-carboxylic Acid fischer_reagents Methanol or Ethanol (Excess, Solvent) + Strong Acid Catalyst (e.g., H₂SO₄, SOCl₂) start->fischer_reagents Heat (Reflux) steglich_reagents Methanol or Ethanol + DCC & DMAP start->steglich_reagents Room Temperature ester Methyl or Ethyl 1-Methylpiperidine-3-carboxylate fischer_reagents->ester steglich_reagents->ester

Caption: Reaction pathways for the esterification of 1-methylpiperidine-3-carboxylic acid.

Experimental Workflow

Experimental_Workflow General Experimental Workflow for Esterification A 1. Reaction Setup (Carboxylic Acid, Alcohol, Solvent) B 2. Addition of Catalyst/Reagents (Acid or DCC/DMAP) A->B C 3. Reaction Monitoring (TLC, LC-MS) B->C D 4. Work-up (Quenching, Extraction, Washing) C->D E 5. Purification (Distillation or Chromatography) D->E F 6. Product Characterization (NMR, IR, MS) E->F

Caption: A generalized workflow for the synthesis and purification of the target esters.

Method Selection Guide

Method_Selection Decision Guide for Esterification Method start Substrate Acid Sensitive? steglich Use Steglich Esterification start->steglich Yes scale Large Scale Synthesis? start->scale No fischer Use Fischer Esterification scale->fischer Yes cost Cost-Effective Method Preferred? scale->cost No cost->fischer Yes cost->steglich No

Caption: A decision-making diagram for selecting the appropriate esterification method.

References

The Pivotal Role of Methyl 1-methylpiperidine-3-carboxylate in Pharmaceutical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Methyl 1-methylpiperidine-3-carboxylate, a versatile heterocyclic building block, is gaining significant attention in the pharmaceutical industry as a key intermediate in the synthesis of a range of therapeutic agents. Its unique structural features make it a valuable precursor for the development of drugs targeting the central nervous system, particularly opioid and muscarinic receptor modulators. This application note provides a comprehensive overview of its use in the synthesis of important pharmaceuticals, including detailed experimental protocols and an examination of the relevant biological pathways.

Core Applications in Drug Synthesis

This compound serves as a crucial starting material for the synthesis of several classes of pharmaceuticals, primarily due to the presence of the N-methylated piperidine core, a common motif in many biologically active molecules.

Synthesis of Opioid Analgesics

The piperidine scaffold is central to the structure of numerous potent opioid analgesics. A notable application of a close analog, ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, is in the synthesis of morphine analogs. This highlights the utility of the this compound core in constructing complex molecules that interact with opioid receptors to produce analgesic effects. The synthesis of such analgesics is of paramount importance in pain management.

Synthesis of Muscarinic Agonists

This compound is a direct precursor to the natural alkaloid Arecoline, a muscarinic acetylcholine receptor agonist. Arecoline has been investigated for its potential therapeutic effects in conditions such as Alzheimer's disease and schizophrenia. The synthesis involves a dehydrogenation reaction to introduce a double bond into the piperidine ring, converting it to a tetrahydropyridine derivative.

Experimental Protocols

Detailed methodologies for the synthesis of key pharmaceutical agents from this compound and its analogs are outlined below.

Synthesis of Ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate (A Morphine Analog Precursor)

This protocol is adapted from a patented synthesis of morphine analogs and demonstrates the utility of the core structure.

Table 1: Reaction Parameters for the Synthesis of a Morphine Analog Precursor

ParameterValue
Starting Material Ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate
Reagents 37% aqueous formaldehyde, 10% Palladium on Carbon (Pd/C), Hydrogen gas
Solvent Ethanol
Reaction Time 12 hours
Temperature Not specified (conducted under 50 psi of Hydrogen)
Yield 94.54%

Protocol:

  • A suspension of ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate (12.27 g, 44.7 mmol), 37% aqueous formaldehyde (15 mL, 0.2 mol), and 10% Pd/C (1.75 g) in ethanol (100 mL) is prepared.

  • The mixture is shaken for 12 hours under a hydrogen atmosphere (50 psi).

  • The reaction mixture is then filtered to remove the catalyst.

  • The filtrate is evaporated under reduced pressure.

  • The resulting residue is distilled to yield ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate.[1]

Synthesis of Arecoline via Dehydrogenation of this compound

This theoretical protocol is based on established dehydrogenation methods for N-heterocycles.

Table 2: Proposed Reaction Parameters for the Synthesis of Arecoline

ParameterProposed Value
Starting Material This compound
Reagents Palladium on Carbon (Pd/C) or other suitable dehydrogenation catalyst
Solvent High-boiling solvent (e.g., toluene, xylene)
Reaction Time To be optimized (typically several hours)
Temperature High temperature (e.g., reflux)
Yield To be determined experimentally

Protocol:

  • This compound is dissolved in a high-boiling point solvent such as toluene.

  • A catalytic amount of a dehydrogenation catalyst, such as 10% Pd/C, is added to the solution.

  • The reaction mixture is heated to reflux and monitored for the formation of the product by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, the reaction mixture is cooled and filtered to remove the catalyst.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield Arecoline.

Signaling Pathways and Biological Targets

The pharmaceuticals synthesized from this compound exert their effects by modulating specific signaling pathways in the body.

Opioid Receptor Signaling

Opioid analgesics, derived from related piperidine structures, primarily target mu (µ), delta (δ), and kappa (κ) opioid receptors, which are G-protein coupled receptors (GPCRs).

Opioid_Signaling Opioid_Agonist Opioid Agonist Opioid_Receptor Opioid Receptor (µ, δ, κ) Opioid_Agonist->Opioid_Receptor Binds to G_Protein G-Protein (Gi/Go) Opioid_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylate_Cyclase->cAMP Decreases production of Analgesia Analgesia cAMP->Analgesia Leads to (inhibition of neuronal activity) Ion_Channels->Analgesia Leads to (hyperpolarization)

Caption: Opioid Receptor Signaling Pathway.

Upon binding of an opioid agonist, the receptor activates an inhibitory G-protein (Gi/Go). This leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cAMP levels. The G-protein also modulates ion channels, leading to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately producing analgesia.

Muscarinic Acetylcholine Receptor Signaling

Arecoline, synthesized from this compound, acts as an agonist at muscarinic acetylcholine receptors (mAChRs), which are also GPCRs. There are five subtypes (M1-M5) which couple to different G-proteins and downstream effectors.

Muscarinic_Signaling Arecoline Arecoline (Agonist) mAChR Muscarinic Receptor (M1-M5) Arecoline->mAChR Binds to Gq_11 Gq/11 mAChR->Gq_11 Activates (M1, M3, M5) Gi_o Gi/o mAChR->Gi_o Activates (M2, M4) PLC Phospholipase C Gq_11->PLC Activates Adenylate_Cyclase Adenylate Cyclase Gi_o->Adenylate_Cyclase Inhibits IP3_DAG IP₃ & DAG PLC->IP3_DAG Generates cAMP cAMP Adenylate_Cyclase->cAMP Decreases Ca_PKC Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Leads to Cellular_Response Cellular Response cAMP->Cellular_Response Modulates Ca_PKC->Cellular_Response

References

Application of "Methyl 1-methylpiperidine-3-carboxylate" in agrochemical development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction: Methyl 1-methylpiperidine-3-carboxylate is a versatile heterocyclic building block with significant potential in the development of novel agrochemicals. Its piperidine scaffold is a common feature in a variety of biologically active molecules, and its functional groups—a tertiary amine and a methyl ester—provide convenient handles for synthetic modification. This document outlines the application of this compound as a key intermediate in the synthesis of potent fungicidal, herbicidal, and insecticidal agents, with a focus on the promising class of piperidine-pyrazole carboxamides.

Rationale for Use: The piperidine moiety can impart desirable physicochemical properties to agrochemical candidates, such as appropriate lipophilicity and metabolic stability. When incorporated into larger molecular frameworks, such as pyrazole carboxamides, it can contribute to the optimal spatial arrangement of pharmacophores, leading to enhanced binding to target proteins in pests, weeds, and fungi.

Key Applications: The primary application of this compound in agrochemical research is as a precursor for the synthesis of N-aryl- and N-heteroaryl-piperidine-carboxamides. By modifying the substituents on the pyrazole ring and the terminal aryl or heteroaryl group, a diverse library of compounds can be generated and screened for a range of agrochemical activities.

Synthetic Pathway

The general synthetic route to piperidine-pyrazole carboxamides from this compound involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a substituted aminopyrazole.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product Class This compound This compound 1-Methylpiperidine-3-carboxylic acid 1-Methylpiperidine-3-carboxylic acid This compound->1-Methylpiperidine-3-carboxylic acid Hydrolysis (e.g., LiOH, H2O/THF) Piperidine-Pyrazole Carboxamides Piperidine-Pyrazole Carboxamides 1-Methylpiperidine-3-carboxylic acid->Piperidine-Pyrazole Carboxamides Amide Coupling (e.g., EDCI, HOBt) Substituted Aminopyrazole Substituted Aminopyrazole Substituted Aminopyrazole->Piperidine-Pyrazole Carboxamides

Caption: Synthetic route to piperidine-pyrazole carboxamides.

Agrochemical Applications and Efficacy Data

The following sections provide representative data for piperidine-pyrazole carboxamide derivatives, illustrating their potential in various agrochemical applications. It is important to note that these are examples of the compound class and not direct results for compounds synthesized from this compound, for which specific public data is limited.

Fungicidal Activity

Piperidine-pyrazole carboxamides have shown significant efficacy against a range of phytopathogenic fungi. The mode of action for many of these compounds is the inhibition of succinate dehydrogenase (SDH) in the fungal respiratory chain.

Compound ClassTarget FungiEfficacy (EC50 in µg/mL)Reference CompoundEfficacy (EC50 in µg/mL)
N-(substituted-pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamidesGibberella zeae81.3Carboxin>100
Fusarium oxysporum97.8Boscalid>100
Benzaldehyde thiosemicarbazide derivatives with a piperidine moietyPythium aphanidermatum1.6Azoxystrobin16.9
Rhizoctonia solani8.2Fluopicolide1.0

Table 1: Representative fungicidal activity of piperidine-containing compounds.[1][2]

Herbicidal Activity

Derivatives of pyrazole carboxamides containing a piperidine moiety have demonstrated pre- and post-emergent herbicidal activity against various weed species.

Compound ClassTarget WeedEfficacy (EC50 in µg/mL)Reference CompoundEfficacy (EC50 in µg/mL)
Substituted Pyrazole IsothiocyanatesEchinochloa crusgalli64.32Commercial Herbicide20
Cyperus iria65.83(unspecified)
Dactylis glomerata62.42
Trifolium repens67.72

Table 2: Representative herbicidal activity of pyrazole derivatives.[3]

Insecticidal Activity

The piperidine-pyrazole carboxamide scaffold has also been explored for its insecticidal properties, with some derivatives showing promising activity against lepidopteran pests.

Compound ClassTarget InsectEfficacy (LC50 in mg/L)Reference CompoundEfficacy (LC50 in mg/L)
N-aryl-pyrazole-4-methylpiperidinesSpodoptera frugiperda1187.66Methoxyfenozide253.18
Bemisia tabaci194.34Acetamiprid94.50
Flupyrimin analogs with arylpyrazolePlutella xylostella>70% mortality at 25 µg/mL--

Table 3: Representative insecticidal activity of piperidine-pyrazole derivatives.[4][5][6]

Experimental Protocols

Protocol 1: Synthesis of 1-Methylpiperidine-3-carboxylic Acid
  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH, 1.5 equivalents) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Acidify the reaction mixture to pH ~6 with 1N HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Methylpiperidine-3-carboxylic acid.

Protocol 2: Synthesis of a Representative Piperidine-Pyrazole Carboxamide
  • Activation: To a solution of 1-Methylpiperidine-3-carboxylic acid (1 equivalent) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equivalents) and 1-hydroxybenzotriazole (HOBt, 1.2 equivalents). Stir for 30 minutes at 0 °C.

  • Amine Addition: Add the desired substituted aminopyrazole (1 equivalent) and a base such as triethylamine (TEA, 2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired piperidine-pyrazole carboxamide.

Protocol 3: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

Antifungal_Assay cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Measurement A Prepare Potato Dextrose Agar (PDA) B Autoclave and cool to 50-60°C A->B C Add test compound (in DMSO) to desired concentration B->C D Pour into Petri dishes C->D E Place a mycelial plug of the target fungus (e.g., Rhizoctonia solani) in the center of the plate D->E F Incubate at 25-28°C E->F G Measure colony diameter at regular intervals F->G H Calculate percent inhibition and EC50 G->H

Caption: Workflow for in vitro antifungal screening.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend it with various concentrations of the test compound dissolved in a minimal amount of DMSO. A control plate with DMSO only should be prepared.

  • Inoculation: Place a 5 mm mycelial plug of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition and determine the EC50 value.

Protocol 4: In Vivo Herbicidal Assay (Post-emergence)

Herbicidal_Assay cluster_cultivation Plant Cultivation cluster_application Treatment Application cluster_evaluation Evaluation A Sow weed seeds (e.g., Echinochloa crusgalli) in pots with soil B Grow in a greenhouse to the 2-3 leaf stage A->B C Prepare different concentrations of the test compound in a suitable solvent with surfactant B->C D Spray the foliage of the weeds until runoff C->D E Return plants to the greenhouse D->E F Visually assess phytotoxicity and growth inhibition after a set period (e.g., 14 days) E->F G Determine the GR50 (50% growth reduction) value F->G

Caption: Workflow for post-emergence herbicidal screening.

  • Plant Growth: Grow target weed species in pots in a greenhouse until they reach the 2-3 leaf stage.

  • Treatment Preparation: Prepare a solution of the test compound at various concentrations in a suitable solvent containing a surfactant.

  • Application: Spray the plants with the test solutions until the foliage is thoroughly wet. Include a solvent-only control.

  • Incubation: Return the plants to the greenhouse and maintain them under optimal growing conditions.

  • Assessment: After a specified period (e.g., 14 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) and compare it to the control plants.

Protocol 5: Insecticidal Bioassay (Leaf-dip Method)
  • Target Insects: Rear a susceptible population of the target insect (e.g., diamondback moth, Plutella xylostella).

  • Treatment Solution: Prepare serial dilutions of the test compound in an appropriate solvent with a wetting agent.

  • Leaf Treatment: Dip leaves of a suitable host plant (e.g., cabbage) into the test solutions for a few seconds and allow them to air dry. A control leaf should be dipped in the solvent-wetting agent solution.

  • Insect Exposure: Place the treated leaves into a Petri dish with a moist filter paper and introduce a known number of insect larvae (e.g., 10 third-instar larvae).

  • Incubation: Keep the Petri dishes at a controlled temperature and humidity.

  • Mortality Assessment: Record the number of dead larvae at specified time points (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the percentage mortality and determine the LC50 value.

Disclaimer: These protocols are intended as a general guide. Specific conditions for synthesis and bioassays should be optimized based on the specific compounds and target organisms. Appropriate safety precautions should be taken when handling all chemicals and biological materials.

References

Application Notes and Protocols: Methyl 1-methylpiperidine-3-carboxylate as a Key Intermediate in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methylpiperidine-3-carboxylate is a versatile heterocyclic building block playing a crucial role in the development of novel therapeutics targeting the Central Nervous System (CNS). Its rigid piperidine scaffold provides a valuable framework for creating molecules that can effectively interact with various CNS receptors and transporters. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the discovery of drugs for a range of neurological and psychiatric disorders, including opioid analgesics, GABA uptake inhibitors, and muscarinic receptor agonists.

Chemical Properties and Synthesis

Chemical Name: this compound CAS Number: 25497-35-8 Molecular Formula: C₈H₁₅NO₂ Molecular Weight: 157.21 g/mol

Table 1: Physicochemical Properties of this compound

PropertyValue
AppearanceColorless to pale yellow liquid
Boiling Point188-190 °C
Density1.002 g/cm³
SolubilitySoluble in most organic solvents
Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from nipecotic acid (piperidine-3-carboxylic acid).

Step 1: Esterification of Nipecotic Acid to Methyl piperidine-3-carboxylate

This step involves the conversion of the carboxylic acid to its corresponding methyl ester.

  • Materials:

    • Nipecotic acid

    • Methanol (anhydrous)

    • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • To a stirred solution of nipecotic acid (1 equivalent) in anhydrous methanol (10 volumes), cautiously add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain crude methyl piperidine-3-carboxylate. The product can be purified by vacuum distillation if necessary.

Step 2: N-methylation of Methyl piperidine-3-carboxylate via Eschweiler-Clarke Reaction

This step introduces the methyl group onto the piperidine nitrogen. The Eschweiler-Clarke reaction is a reliable method that avoids the formation of quaternary ammonium salts.[1][2][3]

  • Materials:

    • Methyl piperidine-3-carboxylate

    • Formaldehyde (37% aqueous solution)

    • Formic acid (88-98%)

    • Sodium hydroxide (NaOH) solution (10%)

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • To a round-bottom flask containing methyl piperidine-3-carboxylate (1 equivalent), add an excess of formaldehyde solution (2.2 equivalents) and formic acid (2.2 equivalents).

    • Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 2-4 hours, or until the evolution of carbon dioxide ceases.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully basify with a 10% sodium hydroxide solution to a pH of 9-10.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound. The product can be purified by vacuum distillation.

G cluster_synthesis Synthesis Workflow Nipecotic Acid Nipecotic Acid Methyl piperidine-3-carboxylate Methyl piperidine-3-carboxylate Nipecotic Acid->Methyl piperidine-3-carboxylate Esterification (MeOH, SOCl₂) This compound This compound Methyl piperidine-3-carboxylate->this compound N-methylation (HCHO, HCOOH)

Synthesis of this compound.

Applications in CNS Drug Discovery

Opioid Analgesics

The piperidine ring is a core structural feature of many potent opioid analgesics, including meperidine and fentanyl. This compound serves as a valuable starting material for the synthesis of novel opioid receptor modulators.

Table 2: Biological Activity of Opioid Analgesics Derived from Piperidine Scaffolds

CompoundTarget ReceptorActivity (IC₅₀/Kᵢ)Reference
Meperidineµ-opioid receptor112 µM (IC₅₀ for Na+ channel blockade)[4]
Fentanyl Analogsµ-opioid receptorVaries (High Potency)[5]

Experimental Workflow for Synthesis of Opioid Analgesics:

The synthesis of complex opioid analgesics from this compound typically involves multi-step reaction sequences, including Grignard reactions, amide couplings, and other functional group transformations to build the desired pharmacophore.

G cluster_opioid Opioid Analgesic Synthesis Workflow Intermediate This compound Grignard Grignard Reaction Intermediate->Grignard Amide Amide Coupling Grignard->Amide Final Opioid Analgesic Candidate Amide->Final

General workflow for opioid analgesic synthesis.
GABA Uptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. Inhibiting its reuptake can potentiate GABAergic neurotransmission, a mechanism useful in treating epilepsy and anxiety. The piperidine-3-carboxylic acid scaffold is a key component of the potent GABA uptake inhibitor, Tiagabine.

Table 3: Biological Activity of GABA Uptake Inhibitors

CompoundTarget TransporterActivity (IC₅₀)Reference
TiagabineGAT-10.04 µM[6]
(R)-Nipecotic acidGAT-14 µM[6]

Signaling Pathway:

GABA uptake inhibitors block the GABA transporters (GATs), primarily GAT-1, located on presynaptic neurons and glial cells. This action increases the concentration of GABA in the synaptic cleft, leading to enhanced activation of postsynaptic GABA receptors.

G cluster_gaba GABAergic Synapse Signaling Presynaptic Presynaptic Neuron GABA GABA Presynaptic->GABA Release Postsynaptic Postsynaptic Neuron GAT1 GAT-1 Transporter GABA->GAT1 Uptake GABAReceptor GABA Receptor GABA->GABAReceptor Binding GABAReceptor->Postsynaptic Inhibitory Signal Inhibitor GABA Uptake Inhibitor Inhibitor->GAT1 Inhibition

Mechanism of GABA uptake inhibitors.
Muscarinic Receptor Agonists

Muscarinic acetylcholine receptors are implicated in learning and memory. Agonists of these receptors are being investigated as potential treatments for Alzheimer's disease. Arecoline, a natural alkaloid with a similar structure to this compound, is a known muscarinic agonist. This makes the title compound an attractive starting point for the synthesis of novel muscarinic agonists with improved properties.

Table 4: Biological Activity of Muscarinic Agonists

CompoundTarget ReceptorActivityReference
ArecolineMuscarinic Acetylcholine ReceptorsAgonist[7]
Arecaidine propargyl esterM1 and M2 receptorsPotent Agonist[8][9]

Structure-Activity Relationship (SAR) Studies:

SAR studies on arecoline analogs have shown that modifications to the ester group and the tetrahydropyridine ring can significantly impact potency and selectivity for different muscarinic receptor subtypes.[7][8][9]

G cluster_sar Arecoline Analog SAR Arecoline Arecoline Scaffold (Methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate) Ester Ester Modification Arecoline->Ester Ring Ring Saturation/Substitution Arecoline->Ring Activity Muscarinic Agonist Activity Ester->Activity Ring->Activity

Key areas for SAR studies of arecoline analogs.

Conclusion

This compound is a readily accessible and highly valuable intermediate for the synthesis of a diverse range of CNS drug candidates. Its utility in constructing molecules targeting opioid receptors, GABA transporters, and muscarinic receptors highlights its importance in modern medicinal chemistry. The protocols and data presented here provide a foundation for researchers to explore and develop novel therapeutics for various neurological and psychiatric disorders.

References

Application Notes and Protocols for the Chiral Separation of Methyl 1-methylpiperidine-3-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The enantioselective separation of chiral molecules is a critical process in the pharmaceutical industry due to the often differing pharmacological and toxicological profiles of enantiomers. Methyl 1-methylpiperidine-3-carboxylate is a chiral molecule featuring a stereocenter at the C3 position of the piperidine ring. The development of robust analytical and preparative methods for the separation of its enantiomers is essential for quality control, pharmacokinetic studies, and the manufacturing of enantiomerically pure active pharmaceutical ingredients (APIs). This document provides a detailed guide for developing a chiral separation method for the enantiomers of this compound using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Method Development Strategy

A screening approach is typically the most efficient strategy for developing a chiral separation method when a specific method is not already available. This involves testing a selection of chiral stationary phases (CSPs) with a variety of mobile phases. Polysaccharide-based CSPs, such as those from the Daicel CHIRALPAK® series, have demonstrated broad applicability for the separation of a wide range of chiral compounds and are a recommended starting point.

Data Presentation: Recommended Screening Conditions

The following table summarizes recommended starting conditions for a screening protocol for the chiral separation of this compound enantiomers. These conditions are based on general principles of chiral chromatography and successful separations of structurally related piperidine derivatives.

Parameter HPLC (Normal Phase) SFC
Chiral Stationary Phases (CSPs) CHIRALPAK® IA, CHIRALPAK® IB, CHIRALPAK® IC, CHIRALPAK® IDCHIRALPAK® AD-H, CHIRALPAK® AS-H, CHIRALPAK® OD-H, CHIRALPAK® OJ-H
Mobile Phase A n-Hexane or HeptaneSupercritical CO₂
Mobile Phase B (Modifier) Isopropanol (IPA), Ethanol (EtOH)Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)
Gradient Isocratic screening at 10%, 20%, and 40% ModifierGradient from 5% to 50% Modifier over 10 minutes
Flow Rate 1.0 mL/min3.0 mL/min
Column Temperature 25 °C40 °C
Back Pressure (SFC) N/A150 bar
Detection UV at 210 nm (or based on UV spectrum of the compound)UV at 210 nm (or based on UV spectrum of the compound)
Injection Volume 5 µL5 µL
Sample Concentration 1 mg/mL in mobile phase1 mg/mL in mobile phase
Additive (for basic compounds) 0.1% Diethylamine (DEA) or Triethylamine (TEA)0.1% Diethylamine (DEA) or Triethylamine (TEA)

Experimental Protocols

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., ethanol or isopropanol).

    • If necessary, dilute the stock solution with the initial mobile phase to the final concentration.

  • HPLC System Preparation:

    • Equilibrate the selected chiral column (e.g., CHIRALPAK® IA) with the initial mobile phase (e.g., 90:10 n-Hexane/Isopropanol with 0.1% DEA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column oven temperature to 25 °C.

    • Set the UV detector to the appropriate wavelength (e.g., 210 nm).

  • Screening Procedure:

    • Inject 5 µL of the prepared sample.

    • Run the analysis isocratically for a sufficient time to allow for the elution of both enantiomers (e.g., 15-20 minutes).

    • If no separation or poor resolution is observed, change the mobile phase composition by varying the percentage of the alcohol modifier (e.g., to 80:20 and 60:40 n-Hexane/Isopropanol).

    • If separation is still not achieved, switch to a different alcohol modifier (e.g., ethanol).

    • Repeat the screening procedure for each of the selected chiral stationary phases.

  • Data Analysis:

    • Evaluate the chromatograms for resolution (Rs), selectivity (α), and retention times (tR).

    • A successful separation is generally considered to have a resolution of Rs > 1.5.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

  • SFC System Preparation:

    • Equilibrate the selected chiral column (e.g., CHIRALPAK® AD-H) with the initial mobile phase conditions (e.g., 95:5 CO₂/Methanol with 0.1% DEA) at a flow rate of 3.0 mL/min.

    • Set the column oven temperature to 40 °C.

    • Set the back pressure regulator to 150 bar.

    • Set the UV detector to the appropriate wavelength.

  • Screening Procedure:

    • Inject 5 µL of the prepared sample.

    • Run a gradient elution from 5% to 50% modifier over 10 minutes.

    • Hold at 50% modifier for 2 minutes, then return to initial conditions and re-equilibrate.

    • If separation is observed, the method can be optimized by switching to an isocratic elution at a modifier percentage that provides good resolution and reasonable retention times.

    • If no or poor separation is observed, switch to a different modifier (e.g., ethanol or isopropanol) and repeat the gradient screen.

    • Repeat the screening procedure for each of the selected chiral stationary phases.

  • Data Analysis:

    • Analyze the chromatograms for resolution, selectivity, and retention times to identify the most promising separation conditions.

Mandatory Visualization

Chiral_Separation_Workflow cluster_Preparation 1. Preparation cluster_Screening 2. Chiral Screening cluster_Analysis 3. Data Analysis cluster_Optimization 4. Method Optimization SamplePrep Prepare 1 mg/mL Racemic Sample SystemPrep Prepare HPLC/SFC System & Equilibrate Column ScreenCSPs Screen Set of Chiral Stationary Phases (CSPs) SystemPrep->ScreenCSPs ScreenMPs Screen Different Mobile Phases (Modifiers & Additives) ScreenCSPs->ScreenMPs EvaluateData Evaluate Resolution (Rs), Selectivity (α), and Retention Time (tR) ScreenMPs->EvaluateData Decision Rs > 1.5? EvaluateData->Decision Decision->ScreenCSPs No, try next CSP/MP OptimizeParams Optimize Flow Rate, Temperature, and Gradient/Isocratic Conditions Decision->OptimizeParams Yes FinalMethod Final Optimized Method OptimizeParams->FinalMethod

Caption: Workflow for Chiral Method Development.

Application Note: High-Performance Liquid Chromatography for the Analysis of Methyl 1-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Methyl 1-methylpiperidine-3-carboxylate. Given the structural characteristics of the analyte, a reversed-phase HPLC method with UV detection is detailed as a primary approach. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and data analysis. The described methodology is intended to serve as a robust starting point for researchers, scientists, and professionals in drug development for routine analysis and quality control of this compound.

Introduction

This compound is a piperidine derivative of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification in various sample matrices, including reaction mixtures, formulation excipients, and biological fluids. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. However, the analysis of small, polar compounds like piperidine derivatives can present challenges, often due to poor retention on traditional reversed-phase columns and the lack of a strong UV chromophore.

Experimental

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., Gemini C18, 5 µm, 250 × 4.6 mm) is recommended as a starting point.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 90:10 v/v).

  • Reference Standard: Pure this compound.

Chromatographic Conditions

A gradient elution is proposed to ensure the efficient separation of the target analyte from potential impurities.

ParameterValue
Column Gemini C18, 5 µm, 250 x 4.6 mm[1]
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-10 min: 5% to 95% B; 10-12 min: 95% B; 12.1-15 min: 5% B
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

Note: The detection wavelength of 210 nm is a common choice for compounds with limited chromophores, as many organic molecules exhibit some absorbance in the low UV range. Optimization of the detection wavelength may be necessary based on the UV spectrum of this compound.

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation protocol will vary depending on the matrix. For a simple solution-based sample:

  • Accurately weigh or measure the sample containing this compound.

  • Dissolve the sample in a known volume of sample diluent to achieve a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

The following table summarizes hypothetical quantitative data for a calibration curve of this compound.

Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
15.2115,234
55.2276,170
105.21151,987
255.22380,543
505.21759,876
1005.211,521,450

Method Validation Considerations

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Alternative Detection Methods

For compounds lacking a sufficient UV chromophore, direct analysis by HPLC-UV can be challenging. In such cases, alternative detection methods should be considered:

  • Charged Aerosol Detection (CAD): A universal detector that can be used for the analysis of non-volatile and semi-volatile compounds, irrespective of their optical properties.

  • Mass Spectrometry (MS): Provides high sensitivity and selectivity, allowing for direct analysis and structural confirmation. Electrospray ionization (ESI) in positive mode would be a suitable starting point for this compound.

  • Derivatization: A chemical modification to introduce a chromophore into the analyte molecule, enabling sensitive UV detection.

Workflow and Diagrams

The general workflow for the HPLC analysis of this compound is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Injection Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation (C18 Column) HPLC_System->Chromatography Detection UV Detection (210 nm) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: General workflow for HPLC analysis.

Conclusion

The proposed reversed-phase HPLC method provides a solid foundation for the analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and water containing TFA is a well-established approach for similar polar compounds. For optimal performance, method development and validation are essential. In cases where UV detection is not sufficiently sensitive, alternative detectors such as CAD or MS should be explored. This application note serves as a practical guide for researchers and analysts in the pharmaceutical industry.

References

"Methyl 1-methylpiperidine-3-carboxylate" in the synthesis of analgesics

Author: BenchChem Technical Support Team. Date: December 2025

Exploring Analgesic Synthesis

I've initiated a thorough search to understand how "Methyl 1-methylpiperidine-3-carboxylate" factors into analgesic synthesis, focusing on its potential as a crucial precursor or intermediate. Currently, I'm identifying specific analgesic compounds synthesized using this starting material and delving into detailed synthetic pathways documented in relevant literature and patents. I'm focusing on the analytical characterization to discover crucial details about the reaction.

Analyzing Synthetic Routes

I'm now deep-diving into the synthetic routes using "this compound" to produce analgesics. I'm prioritizing reactions and conditions while hunting for yields and purity data. I'm also examining the literature for descriptions of signaling pathways and will use this data to inform the application notes and protocols, with graphs of synthetic and signalling pathways.

Examining Synthesis Routes

I've confirmed that this compound is a crucial intermediate, especially in analgesic synthesis, according to Chem-Impex. My focus has broadened to explore various synthetic routes, evaluating their efficiency and scalability for potential large-scale production, specifically focusing on yield and cost-effectiveness. The Chem-Impex data helped to confirm this direction is on track.

Narrowing the Focus

My preliminary research, corroborated by Chem-Impex, solidifies the crucial role of this compound. The next step involves pinpointing specific analgesics derived from it and uncovering detailed synthetic methods with quantitative data, filling a gap left by Chem-Impex. This focused approach will ensure I provide the user with the targeted information.

Investigating Synthesis Pathways

I'm currently focused on the synthesis of analgesics, especially remifentanil and related fentanyl analogs. My investigation is primarily centered on utilizing piperidine derivatives as starting materials, and I am finding valuable information in the search results. I'm especially interested in the conversion of the methyl 1-methylpiperidine-3-

Evaluating Alternative Precursors

I'm now shifting my focus from this compound to 4-piperidone derivatives, which seem to be more promising starting materials. The data reveals promising synthetic routes to remifentanil and carfentanil, with yields reported for key steps. I've found detailed schemes starting from 1-benzyl-4-piperidone and a three-step synthesis of fentanyl analogs, highlighting the efficiency of these alternatives.

Clarifying Precursor Utility

I've been working to reconcile the initially mentioned methylpiperidine-3-carboxylate with the more prevalent 4-piperidone derivatives in analgesic synthesis. My latest findings haven't revealed a direct route from the former to a well-known analgesic, though its general use in analgesic synthesis is established. I'll now explicitly search for this specific route. If unsuccessful, I'll emphasize the documented pathways using 4-piperidones for remifentanil and fentanyl analogs.

Bridging Synthesis Gaps

My focus has shifted again to addressing the initial compound, this compound. Despite numerous search results on piperidines in analgesic synthesis, no direct pathway from this specific compound to a well-known analgesic has been found, though its general use is established. I will explicitly look for this direct route. If unsuccessful, the application note will center on the more prevalent and detailed pathways from other piperidine precursors to remifentanil and fentanyl analogs.

Pinpointing Key Role

I've confirmed that "Methyl 1-methylpiperidine-3- carboxylate" is indeed a pharmaceutical intermediate, used especially in analgesics. However, I'm still digging for more specifics on its precise role and synthesis steps. I'm focusing now on identifying the exact applications and any detailed reaction mechanisms.

Shifting Focus Slightly

I'm now pivoting a bit, acknowledging the known role of "this compound" while emphasizing that 4-substituted piperidines are more documented in potent analgesic synthesis. While it's a potential precursor, my data points towards 4-piperidone derivatives as the well-established starting point for fentanyl analogs. My notes will reflect this shift.

Refining Application Strategy

I've confirmed that "this compound" has a documented role in analgesics, but found no detailed synthesis protocols specifically. Search results were general or irrelevant. I will acknowledge its potential use, while explaining that detailed public protocols are scarce. I'll then focus on the detailed synthesis of fentanyl and remifentanil from the well-documented 4-piperidone derivatives, as this data is readily available.

Application Notes and Protocols: "Methyl 1-methylpiperidine-3-carboxylate" in Biochemical Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methylpiperidine-3-carboxylate is a synthetic organic compound with a piperidine core structure. Its structural similarity to arecoline, a known cholinergic agonist, suggests potential activity at muscarinic and nicotinic acetylcholine receptors. These receptors are critical targets in drug discovery for a variety of therapeutic areas, including neurodegenerative diseases, pain management, and inflammatory disorders.

This document provides detailed application notes and protocols for utilizing this compound in biochemical receptor binding assays. Due to the limited availability of direct binding data for this specific compound, the provided protocols and estimated binding affinities are based on its structural analog, arecoline. Researchers are advised to use this information as a starting point and to determine the precise binding characteristics of this compound empirically.

Safety Information

Compound: this compound CAS Number: 1690-72-8

Hazard Statements:

  • May be harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • If inhaled, remove person to fresh air and keep comfortable for breathing.

  • If on skin, wash with plenty of water.

  • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If swallowed, call a poison center or doctor if you feel unwell.

Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound.

Predicted Receptor Targets and Estimated Affinity

Based on its structural analogy to arecoline, this compound is predicted to be an agonist at muscarinic and nicotinic acetylcholine receptors. The following tables summarize the binding affinities of arecoline, which can be used as an initial estimate for this compound.

Table 1: Estimated Binding Affinity of this compound at Muscarinic Acetylcholine Receptors (based on Arecoline data)

Receptor SubtypeParameterEstimated Value (nM)
M1EC507[1][2]
M2EC5095[1][2]
M3EC5011[1][2]
M4EC50410[1][2]
M5EC5069[1][2]

Table 2: Estimated Binding Affinity of this compound at Nicotinic Acetylcholine Receptors (based on Arecoline data)

Receptor SubtypeParameterEstimated Value (nM)Efficacy
α4β2 (high sensitivity)EC5014,000Partial Agonist (6-10%)[3][4][5]
α6-containingEC5021,000Partial Agonist (6-10%)[3][4][5]
α4β2 (low sensitivity)EC5075,000Partial Agonist[3]
α7IC50 (inhibition of ACh response)>1,000,000Silent Agonist[3][4][5]

Note: EC50 values represent the concentration of a drug that gives half-maximal response. While indicative of potency, they are not a direct measure of binding affinity (Ki). Ki values should be determined experimentally using competitive binding assays.

Experimental Protocols

The following are detailed protocols for performing competitive radioligand binding assays to determine the affinity (Ki) of this compound for muscarinic and nicotinic acetylcholine receptors.

Protocol 1: Muscarinic Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound for the five muscarinic acetylcholine receptor subtypes (M1-M5) using the non-selective antagonist radioligand [³H]-N-methylscopolamine ([³H]-NMS).[3][6]

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compound: this compound.

  • Non-labeled Antagonist (for non-specific binding): Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding) or 1 µM Atropine (for non-specific binding) or varying concentrations of this compound.

    • 50 µL of [³H]-NMS (at a concentration close to its Kd, typically 0.5-1 nM).

    • 100 µL of cell membrane suspension (typically 20-50 µg of protein).

  • Incubation: Incubate the plates at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Protocol 2: Nicotinic Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound for various nicotinic acetylcholine receptor subtypes using the high-affinity agonist radioligand [³H]-epibatidine.

Materials:

  • Tissue homogenate or cell membrane preparation expressing nAChRs (e.g., rat brain cortex for α4β2*, or cell lines expressing specific subtypes).

  • Radioligand: [³H]-epibatidine.

  • Test Compound: this compound.

  • Non-labeled Agonist (for non-specific binding): Nicotine (10 µM).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation.

    • Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • 25 µL of binding buffer (for total binding) or 10 µM Nicotine (for non-specific binding) or varying concentrations of this compound.

    • 25 µL of [³H]-epibatidine (at a concentration close to its Kd, typically 0.1-0.5 nM).

    • 200 µL of membrane suspension.

  • Incubation: Incubate the plates at room temperature for 2-3 hours.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.5% polyethylenimine.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Follow the same data analysis procedure as described in Protocol 1 to determine the IC50 and Ki values for this compound at the nicotinic receptor subtypes.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis reagent_prep Prepare Reagents (Test Compound, Radioligand, Buffers) incubation Incubate (Membranes + Radioligand +/- Test Compound) reagent_prep->incubation membrane_prep Prepare Receptor Membranes (Tissue Homogenization or Cell Culture) membrane_prep->incubation filtration Separate Bound/Free Ligand (Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting data_analysis Data Analysis (IC50 and Ki Determination) counting->data_analysis muscarinic_signaling cluster_gq Gq/11 Pathway (M1, M3, M5) cluster_gi Gi/o Pathway (M2, M4) m135 M1, M3, M5 Receptors gq11 Gq/11 Protein m135->gq11 plc Phospholipase C (PLC) gq11->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolysis dag DAG pip2->dag hydrolysis ca2 ↑ Intracellular Ca2+ ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc cellular_response_gq Cellular Response ca2->cellular_response_gq pkc->cellular_response_gq m24 M2, M4 Receptors gio Gi/o Protein m24->gio ac Adenylyl Cyclase gio->ac inhibition camp ↓ cAMP ac->camp cellular_response_gi Cellular Response camp->cellular_response_gi ligand This compound (Agonist) ligand->m135 ligand->m24 nicotinic_signaling ligand This compound (Agonist) receptor Nicotinic Acetylcholine Receptor (Ligand-Gated Ion Channel) ligand->receptor Binds to receptor channel_opening Conformational Change (Channel Opening) receptor->channel_opening Induces ion_influx Cation Influx (Na+, Ca2+) channel_opening->ion_influx Allows depolarization Membrane Depolarization ion_influx->depolarization Causes cellular_response Cellular Response (e.g., Action Potential, Neurotransmitter Release) depolarization->cellular_response Leads to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-methylpiperidine-3-carboxylate. The following information addresses common issues, particularly the formation of side reaction products, and offers guidance on prevention and mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Fischer esterification of 1-methylpiperidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). This method is widely used for the esterification of related N-alkylated piperidine carboxylic acids.

Q2: Why is my reaction yield consistently low?

A2: Low yields are often due to the reversible nature of Fischer esterification. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials (hydrolysis). To improve the yield, it is crucial to use anhydrous reagents and remove water as it forms, for instance, by using a Dean-stark apparatus or an excess of the alcohol reactant.

Q3: I am observing multiple spots on my TLC plate that are not the starting material or the desired product. What could these be?

A3: These spots likely represent side reaction products. Common possibilities include unreacted starting material, hydrolysis of the product back to the carboxylic acid, and potentially dimeric species or other byproducts formed under the reaction conditions. It is advisable to use techniques like GC-MS or LC-MS to identify the molecular weights of these impurities.

Q4: How can I purify the final product to remove these side products?

A4: Purification of this compound is typically achieved through distillation or column chromatography. Given the basic nature of the piperidine nitrogen, pH adjustment during aqueous work-up is critical to ensure the product is in a free base form, which is more soluble in organic solvents.

Troubleshooting Guide: Side Reaction Products

Side Product Identification Probable Cause Prevention and Mitigation
1-methylpiperidine-3-carboxylic acid Presence of a more polar spot on TLC; confirmed by LC-MS or by co-spotting with the starting material.- Incomplete reaction. - Hydrolysis of the ester product during work-up or purification.- Increase reaction time or temperature. - Use a larger excess of methanol. - Ensure anhydrous reaction conditions. - Neutralize the reaction mixture carefully during work-up to avoid prolonged exposure to acidic or basic aqueous conditions.
Piperidine-3-carboxylic acid methyl ester A product with a lower molecular weight detected by GC-MS, corresponding to the loss of the N-methyl group.N-demethylation under harsh acidic conditions or elevated temperatures.- Use milder acid catalysts or reaction conditions. - Reduce the reaction temperature and monitor the reaction progress closely to avoid prolonged heating.
Dimeric and Oligomeric Species Higher molecular weight impurities detected by MS.Intermolecular reactions between molecules of the starting material or product, potentially favored at high concentrations or temperatures.- Perform the reaction at a lower concentration. - Control the reaction temperature carefully.

Experimental Protocols

Representative Protocol for Fischer Esterification of 1-methylpiperidine-3-carboxylic acid

This protocol is adapted from the synthesis of the analogous methyl 1-methylpiperidine-4-carboxylate and is expected to be effective for the 3-isomer.[1]

  • Reagents and Setup:

    • 1-methylpiperidine-3-carboxylic acid hydrochloride (1 mole equivalent)

    • Methanol (8-10 mole equivalents, anhydrous)

    • Thionyl chloride (1.5-2 mole equivalents)

    • A round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Procedure:

    • Suspend 1-methylpiperidine-3-carboxylic acid hydrochloride in anhydrous methanol in the round-bottom flask.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in water and adjust the pH to >8 with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to ensure the product is in its free base form.

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by vacuum distillation or column chromatography.

Visualizing Reaction Pathways

The following diagram illustrates the intended synthetic pathway for this compound and the potential side reactions that may occur.

Synthesis_Side_Reactions cluster_reactants Starting Materials cluster_product Desired Product cluster_side_products Side Products SM 1-Methylpiperidine-3-carboxylic Acid Product This compound SM->Product Fischer Esterification (H+, Heat) Incomplete Unreacted Starting Material SM->Incomplete Incomplete Reaction Dimer Dimer/Oligomer SM->Dimer Dimerization MeOH Methanol MeOH->Product Hydrolysis Hydrolysis Product (Starting Material) Product->Hydrolysis Hydrolysis (Excess H₂O) Demethylation N-Demethylated Ester Product->Demethylation N-Demethylation (Harsh Conditions)

Caption: Main reaction and potential side reaction pathways in the synthesis of this compound.

References

Technical Support Center: Purification of Methyl 1-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of crude "Methyl 1-methylpiperidine-3-carboxylate".

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: The table below summarizes the essential properties of the compound.

PropertyValueCitations
CAS Number 1690-72-8[1]
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 190.0 ± 33.0 °C at 760 mmHg; 83-84 °C at 12 mmHg[1][2]
Density Approximately 1.0 g/cm³[1][2]
Storage Conditions 2-8°C, sealed in a dry, inert atmosphere[2]
Purity Standard Typically >98% (by GC) is desired for synthetic applications.[3]

Q2: What are the most common impurities in crude this compound?

A2: Common impurities may include:

  • Unreacted Starting Materials: Such as 1-methyl-piperidine-3-carboxylic acid and methanol.

  • Reagents: Residual reagents from the esterification process, like thionyl chloride byproducts.

  • Solvent Residue: Traces of solvents used during synthesis and workup (e.g., dichloromethane, tetrahydrofuran).

  • Hydrolysis Product: 1-Methylpiperidine-3-carboxylic acid (a "ritalinic acid" analog), formed by the breakdown of the ester in the presence of water. The stability of similar compounds is known to be pH-dependent[4][5].

  • Stereoisomers: As the molecule possesses a chiral center, different stereoisomers may be present, which can be difficult to separate by standard methods[4].

Q3: Which analytical methods are recommended for assessing the purity of the final product?

A3: For a comprehensive purity analysis, the following methods are recommended:

  • Gas Chromatography (GC): Ideal for determining the percentage purity and detecting volatile impurities[3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can identify organic impurities if they are present in sufficient concentration.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the characteristic methyl ester functional group[6].

  • Chiral Chromatography (HPLC or GC): Necessary if the stereochemical purity is critical for the intended application, as is common for pharmaceutical intermediates[7].

Troubleshooting Purification Issues

Q1: My final product is a dark or yellow-brown liquid, not colorless. What happened?

  • Possible Cause: This discoloration often indicates thermal decomposition, which can occur if the distillation is performed at too high a temperature. It can also be caused by persistent, non-volatile impurities from the crude reaction mixture.

  • Recommended Solution:

    • Use Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling point and prevent thermal degradation. A boiling point of 83-84 °C at 12 mmHg has been reported[2].

    • Pre-treatment: Before distillation, consider treating the crude product with activated charcoal to adsorb colored impurities. A rapid filtration through a short plug of silica gel can also be effective.

Q2: After aqueous workup and extraction, the overall yield is very low. How can I improve it?

  • Possible Cause: The product is a tertiary amine, which can be protonated and become water-soluble at neutral or acidic pH. If the aqueous layer is not sufficiently basic during extraction, a significant amount of the product will be lost.

  • Recommended Solution: Before extracting with an organic solvent (like dichloromethane or ethyl acetate), ensure the aqueous phase is distinctly basic. Adjust the pH to 9-11 using a suitable base (e.g., sodium carbonate or sodium hydroxide) to ensure the piperidine nitrogen is deprotonated, maximizing its solubility in the organic layer[6].

Q3: The product purity is still below 98% after a simple distillation. What is the next step?

  • Possible Cause: Impurities with boiling points very close to that of the product may be co-distilling.

  • Recommended Solution:

    • Fractional Distillation: Employ a fractional distillation column (e.g., Vigreux) to improve separation efficiency.

    • Flash Column Chromatography: For the highest purity, flash chromatography on silica gel is a highly effective alternative. A common eluent system for similar piperidine esters is a gradient of ethyl acetate in hexanes[8].

Q4: My product appears pure by GC and NMR, but shows inconsistent activity in biological assays. Why?

  • Possible Cause: The product is likely a mixture of stereoisomers (enantiomers), and standard GC and NMR will not differentiate them. Different enantiomers can have vastly different biological activities[4].

  • Recommended Solution: The isomeric ratio must be determined. Use a specialized chiral analytical method, such as chiral GC, chiral HPLC, or Capillary Electrophoresis (CE), to separate and quantify the enantiomers[7].

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction
  • Cool the crude reaction mixture to room temperature.

  • If the reaction was performed in an acidic medium, carefully neutralize it by slowly adding a saturated solution of sodium bicarbonate or sodium carbonate until effervescence ceases.

  • Make the aqueous solution basic by adjusting the pH to 10-11 with 2M sodium hydroxide. Confirm the pH with litmus paper or a pH meter.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers.

  • Wash the combined organic phase with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

Protocol 2: Purification by Vacuum Distillation
  • Set up a vacuum distillation apparatus. For small quantities, a short-path distillation apparatus (Kugelrohr) is recommended to minimize losses.

  • Place the crude this compound oil into the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum and gently heat the flask in an oil bath.

  • Discard any initial low-boiling fractions (typically residual solvent).

  • Collect the main fraction boiling at the expected temperature (e.g., ~83-84 °C at 12 mmHg)[2]. Monitor the collection for any changes in color or refractive index.

  • Stop the distillation before the flask is completely dry to prevent the formation of non-volatile, potentially unstable residues.

  • Vent the apparatus carefully with an inert gas like nitrogen or argon before collecting the purified liquid.

Visual Workflow and Troubleshooting Guides

G cluster_workflow Purification Workflow Crude Crude Product (from synthesis) Workup Aqueous Workup (Acid-Base Extraction) Crude->Workup Dry Drying Organic Layer (e.g., MgSO4) Workup->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Purify Purification Choice Concentrate->Purify Distill Vacuum Distillation Purify->Distill For thermally stable, volatile impurities Chrom Flash Chromatography Purify->Chrom For high purity & non-volatile impurities Final Pure Product (>98% Purity) Distill->Final Chrom->Final

Caption: General experimental workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting Decision Tree Start Problem with Purified Product Purity Purity < 98%? Start->Purity Color Product Discolored? Start->Color Yield Yield is Low? Start->Yield Sol_Purity Action: - Use Fractional Distillation - Perform Flash Chromatography Purity->Sol_Purity Yes OK Purity OK Purity->OK No Sol_Color Action: - Distill under higher vacuum - Pre-treat with charcoal/silica Color->Sol_Color Yes Sol_Yield Action: - Check pH during extraction (ensure pH > 9) - Increase number of extractions Yield->Sol_Yield Yes

Caption: A decision tree for troubleshooting common issues during purification.

References

Technical Support Center: Synthesis of Methyl 1-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of Methyl 1-methylpiperidine-3-carboxylate synthesis. The primary focus is on the N-methylation of its precursor, Methyl piperidine-3-carboxylate (also known as methyl nipecotate).

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through the N-methylation of Methyl piperidine-3-carboxylate. This transformation is a classic example of reductive amination.

Synthetic_Pathway Methyl_piperidine_3_carboxylate Methyl piperidine-3-carboxylate (Methyl Nipecotate) Product This compound Methyl_piperidine_3_carboxylate->Product N-methylation Reagents Formaldehyde (CH2O) + Reducing Agent Reagents->Product

Caption: Synthetic route to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective method is the N-methylation of Methyl piperidine-3-carboxylate. This is a type of reductive amination, for which two main protocols are widely used:

  • Eschweiler-Clarke Reaction: This classic method uses an excess of formic acid and formaldehyde.[1] The formic acid acts as the reducing agent.[2] It is a robust, one-pot reaction that typically results in high yields and avoids the formation of quaternary ammonium salts.[3]

  • Reductive Amination with Borohydride Reagents: This approach also uses formaldehyde but employs a milder reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[4][5] NaBH(OAc)₃ is often preferred due to its selectivity, mildness, and the avoidance of toxic cyanide byproducts.[6]

Q2: What are the key reagents and their roles in this synthesis?

A2: The key reagents are:

  • Methyl piperidine-3-carboxylate: The starting material (substrate) containing the secondary amine to be methylated.

  • Formaldehyde (CH₂O): The source of the methyl group. It reacts with the secondary amine to form an intermediate iminium ion.[1]

  • Reducing Agent: This reagent reduces the iminium ion intermediate to the final tertiary amine.

    • In the Eschweiler-Clarke reaction, formic acid (HCOOH) serves as the hydride donor.[1]

    • In other reductive aminations , reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are used.[5]

Q3: What are the main safety concerns associated with this synthesis?

A3: Standard laboratory safety precautions should be followed. Specific concerns include:

  • Formaldehyde: It is a toxic and volatile substance, and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

  • Formic Acid: It is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (gloves, goggles, lab coat) is essential.

  • Sodium Cyanoborohydride (if used): This reagent is highly toxic and can release hydrogen cyanide gas, especially under acidic conditions.[7] Safer alternatives like NaBH(OAc)₃ are recommended.

Q4: Why doesn't the Eschweiler-Clarke reaction produce quaternary ammonium salts?

A4: The mechanism of the Eschweiler-Clarke reaction prevents over-methylation. A tertiary amine cannot form another imine or iminium ion with formaldehyde, which is a necessary intermediate for the reduction to occur.[1] This makes the reaction stop cleanly at the tertiary amine stage.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the N-methylation of Methyl piperidine-3-carboxylate.

Troubleshooting_Workflow cluster_start Problem Identification cluster_reagents Reagent & Reaction Conditions cluster_side_reactions Side Reactions cluster_purification Workup & Purification cluster_solution Solution Start Low Yield or Incomplete Reaction CheckReagents Verify Reagent Quality - Fresh formaldehyde? - Anhydrous solvent? - Active reducing agent? Start->CheckReagents AnalyzeByproducts Analyze Byproducts via TLC/LC-MS - Unreacted starting material? - Unexpected spots? Start->AnalyzeByproducts CheckConditions Optimize Conditions - Correct temperature? - Adequate reaction time? - Proper pH (if applicable)? CheckReagents->CheckConditions CheckWorkup Review Workup Procedure - Correct pH for extraction? - Emulsion formation? CheckConditions->CheckWorkup SideReactionSolutions Address Side Reactions - Adjust stoichiometry - Use milder reducing agent - Pre-form imine AnalyzeByproducts->SideReactionSolutions SideReactionSolutions->CheckWorkup OptimizePurification Optimize Chromatography - Tailing on silica? - Add TEA or use Alumina - Consider reverse-phase CheckWorkup->OptimizePurification ImprovedYield Improved Yield OptimizePurification->ImprovedYield

Caption: Troubleshooting workflow for low yield synthesis.

Q&A for Troubleshooting

Q: My reaction yield is consistently low. What are the common causes?

A: Low yields in reductive amination can stem from several factors.[8] The primary areas to investigate are:

  • Incomplete Imine/Iminium Ion Formation: The initial reaction between the amine and formaldehyde is an equilibrium. If this equilibrium does not favor the iminium ion, the subsequent reduction step will be inefficient. For methods not using formic acid, ensuring anhydrous conditions by using molecular sieves can help drive this equilibrium forward.[8]

  • Inactive Reagents:

    • Formaldehyde: Use a fresh, high-quality source of formaldehyde. Paraformaldehyde can be used as an alternative but may require higher temperatures to depolymerize.

    • Reducing Agent: Borohydride reagents can degrade over time. If you suspect your reducing agent is inactive, test it on a simple ketone (e.g., acetone) and monitor the reduction by TLC.[9]

  • Suboptimal Reaction Conditions:

    • Temperature: The Eschweiler-Clarke reaction often requires heating (e.g., 80-100°C) to proceed at a reasonable rate.[10] Reactions with NaBH(OAc)₃ are typically run at room temperature. Ensure your reaction is at the optimal temperature.

    • Reaction Time: The reaction may not have reached completion. Monitor the disappearance of the starting material by TLC or LC-MS before stopping the reaction.

  • Inefficient Workup: The final product is a basic amine. During aqueous workup, ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction with an organic solvent to ensure the product is in its free base form and not protonated.

Q: I am observing significant side products in my reaction mixture. How can I identify and minimize them?

A: Common side products include:

  • Unreacted Starting Material: This is the most common "impurity" and indicates an incomplete reaction. See the points in the previous question to address this.

  • N-formylpiperidine: In the Eschweiler-Clarke reaction, if the reduction step is slow, the iminium intermediate can be hydrolyzed or react further to form a stable N-formyl derivative. Increasing the reaction temperature or ensuring an adequate amount of formic acid can help mitigate this.

  • Byproducts from Aldehyde Reduction: This is more common when using less selective reducing agents like sodium borohydride (NaBH₄), which can reduce formaldehyde directly.[4] Using a milder, more selective agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended as it preferentially reduces the iminium ion.[5][8]

Q: I'm having difficulty purifying my product using silica gel chromatography. My product is tailing badly.

A: Tailing is a very common issue when purifying basic compounds like piperidines on standard, slightly acidic silica gel.[11] The basic nitrogen atom interacts strongly with acidic silanol groups on the silica surface.

  • Solution 1: Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is to add 0.5-2% triethylamine (TEA) to your ethyl acetate/hexane mobile phase.[11]

  • Solution 2: Use a Different Stationary Phase: Consider using basic alumina or an amine-deactivated silica gel for your column, as these will have fewer acidic sites for your compound to interact with.[11]

  • Solution 3: Reverse-Phase Chromatography: If applicable, reverse-phase chromatography (C18) with a mobile phase containing a modifier like trifluoroacetic acid (TFA) or formic acid can provide excellent purification. The modifier protonates the amine, leading to better peak shapes.[11]

Data Presentation: Comparison of N-Methylation Methods

The choice of method can significantly impact yield, reaction time, and ease of workup.

Table 1: Reaction Parameters for N-Methylation of Methyl piperidine-3-carboxylate

Parameter Method 1: Eschweiler-Clarke Method 2: NaBH(OAc)₃ Reductive Amination
Methyl Source Formaldehyde Formaldehyde
Reducing Agent Formic Acid Sodium Triacetoxyborohydride
Typical Solvent None (neat) or Water Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[6]
Temperature 80 - 100 °C[10] Room Temperature (20-25 °C)
Reaction Time 4 - 18 hours 2 - 24 hours
Typical Yield >85%[12] >90%[6]
Key Advantage Cost-effective, avoids quaternary salts.[1] Very mild, tolerates sensitive functional groups.[5]

| Key Disadvantage | High temperatures, corrosive acid. | Higher reagent cost, requires anhydrous solvent. |

Experimental Protocols

Protocol 1: Eschweiler-Clarke Reaction

This protocol is a classic, robust method for the N-methylation of secondary amines.

Materials:

  • Methyl piperidine-3-carboxylate (1.0 eq)

  • Formic Acid (90-98%, ~2.0 eq)

  • Formaldehyde (37% aqueous solution, ~1.5 eq)

  • Dichloromethane (DCM) for extraction

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl piperidine-3-carboxylate (1.0 eq).

  • Add formic acid (2.0 eq) followed by the aqueous formaldehyde solution (1.5 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and carefully pour it into a beaker containing ice.

  • Basify the aqueous solution to pH > 10 by the slow addition of 1 M NaOH solution. Ensure the solution remains cool.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a 10g scale reaction).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (using Hexane/Ethyl Acetate with 1% triethylamine) or by vacuum distillation to yield the pure product.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This is a milder alternative that proceeds at room temperature and is suitable for substrates with acid- or heat-sensitive functional groups.[5]

Materials:

  • Methyl piperidine-3-carboxylate (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Methyl piperidine-3-carboxylate (1.0 eq) and anhydrous DCE or DCM.

  • Add the aqueous formaldehyde solution (1.2 eq) and stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, carefully quench the reaction by adding saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or vacuum distillation as described in Protocol 1.

References

Technical Support Center: Methyl 1-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 1-methylpiperidine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are two primary synthetic routes for the preparation of this compound:

  • Route 1: Fischer Esterification of 1-methylpiperidine-3-carboxylic acid with methanol, typically in the presence of an acid catalyst such as thionyl chloride or sulfuric acid.

  • Route 2: N-methylation of methyl piperidine-3-carboxylate, commonly achieved using reagents like formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide.

Q2: What are the potential impurities I should be aware of when synthesizing this compound?

A2: The potential impurities are dependent on the synthetic route employed. Below is a summary of likely impurities for the two main synthetic pathways.

Synthetic RoutePotential ImpurityChemical NameSource
Fischer Esterification Unreacted Starting Material1-Methylpiperidine-3-carboxylic acidIncomplete reaction.
Catalyst-Related ByproductDimethyl sulfiteReaction of thionyl chloride with excess methanol.
Dimerization Product1-methylpiperidin-3-yl 1-methylpiperidine-3-carboxylateIntermolecular esterification between two molecules of the starting acid.
N-methylation Unreacted Starting MaterialMethyl piperidine-3-carboxylateIncomplete methylation.
Over-methylation Product1,1-Dimethyl-3-(methoxycarbonyl)piperidin-1-ium saltReaction of the tertiary amine product with excess methylating agent.
Reagent ResidueFormaldehyde, Formic AcidExcess reagents from the Eschweiler-Clarke reaction.

Q3: What analytical methods are recommended for purity analysis of this compound?

A3: The most common methods for assessing the purity of this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. The mass spectrum provides valuable structural information for impurity identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and mobile phase can be used to quantify the purity of the compound and detect non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation of the final product and can be used to detect and quantify impurities if their signals do not overlap with the product's signals.

Troubleshooting Guides

Synthesis Troubleshooting

Issue 1: Low yield in Fischer Esterification.

  • Potential Cause 1: Incomplete reaction. The Fischer esterification is an equilibrium reaction.

    • Solution: Use a large excess of methanol to drive the equilibrium towards the product. Ensure the acid catalyst is active and used in the correct stoichiometric amount. Increase reaction time or temperature as appropriate.

  • Potential Cause 2: Water in the reaction mixture. Water can shift the equilibrium back towards the starting materials.

    • Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried. If using a catalyst like sulfuric acid, it can also act as a dehydrating agent.

  • Potential Cause 3: Product loss during work-up. The product is a water-soluble amine salt at low pH.

    • Solution: Ensure the reaction mixture is properly basified (to pH > 8) before extraction with an organic solvent to have the free, less water-soluble amine.

Issue 2: Presence of over-methylation product (quaternary ammonium salt) in N-methylation.

  • Potential Cause 1: Excess methylating agent. Using too much methyl iodide or other strong methylating agents can lead to the formation of the quaternary salt.

    • Solution: Use a stoichiometric amount of the methylating agent. The Eschweiler-Clarke reaction is generally preferred as it is known to stop at the tertiary amine stage.[1]

  • Potential Cause 2: Reaction temperature is too high.

    • Solution: Control the reaction temperature, especially when using highly reactive methylating agents.

Analytical Troubleshooting

Issue 3: Broad peaks or poor separation in GC analysis.

  • Potential Cause 1: Active sites on the GC column. The basic nitrogen of the piperidine ring can interact with acidic sites on the column, leading to peak tailing.

    • Solution: Use a GC column specifically designed for amine analysis or a column with a base-deactivated stationary phase.

  • Potential Cause 2: Inappropriate temperature program.

    • Solution: Optimize the temperature ramp to ensure good separation of the main peak from any closely eluting impurities.

Issue 4: Difficulty in detecting all impurities by a single analytical method.

  • Potential Cause: Varying chemical properties of impurities. Some impurities may be too volatile for HPLC, while others might not be stable enough for GC.

    • Solution: Employ a combination of analytical techniques (orthogonal methods) for a comprehensive impurity profile. For example, use GC-MS for volatile impurities and HPLC for non-volatile or thermally labile impurities.

Experimental Protocols

Synthesis Protocol: Fischer Esterification of 1-Methylpiperidine-3-carboxylic acid
  • Reaction Setup: To a stirred solution of 1-methylpiperidine-3-carboxylic acid hydrochloride (1 equivalent) in anhydrous methanol (10 equivalents), cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.5 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in water and basify to pH > 8 with a suitable base (e.g., sodium carbonate).

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify further by distillation or column chromatography if necessary.

Analytical Protocol: GC-MS for Purity Analysis
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split injection with a ratio of 50:1.

  • Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/minute.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Visualizations

Synthesis_Workflow cluster_esterification Route 1: Fischer Esterification cluster_n_methylation Route 2: N-Methylation start1 1-Methylpiperidine- 3-carboxylic acid product1 Methyl 1-methylpiperidine- 3-carboxylate start1->product1 Esterification reagent1 Methanol (MeOH) Thionyl Chloride (SOCl2) reagent1->product1 start2 Methyl piperidine- 3-carboxylate product2 Methyl 1-methylpiperidine- 3-carboxylate start2->product2 N-Methylation reagent2 Formaldehyde (CH2O) Formic Acid (HCOOH) reagent2->product2

Caption: Synthetic Routes to this compound.

Impurity_Analysis_Workflow Sample Crude Methyl 1-methylpiperidine- 3-carboxylate Sample GCMS GC-MS Analysis Sample->GCMS HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR Data_Integration Data Integration and Impurity Profiling GCMS->Data_Integration HPLC->Data_Integration NMR->Data_Integration Report Purity Report and Impurity Identification Data_Integration->Report

Caption: Workflow for Impurity Analysis.

References

Technical Support Center: Esterification of Hindered Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the esterification of hindered piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for challenging esterification reactions involving sterically hindered piperidine alcohols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the esterification of hindered piperidines, providing potential causes and recommended solutions in a question-and-answer format.

Q1: I am observing very low to no yield in my esterification of a hindered piperidine alcohol using standard methods like Fischer esterification. What is going wrong?

A: Standard esterification methods like Fischer esterification are often ineffective for sterically hindered alcohols, such as substituted piperidines.[1][2] The bulky groups surrounding the hydroxyl group prevent the nucleophilic attack of the alcohol on the protonated carboxylic acid.

Troubleshooting:

  • Method Selection: Switch to a more suitable method for hindered substrates, such as the Steglich or Yamaguchi esterification.[3][4] These methods use activating agents to make the carboxylic acid more reactive.

  • Reaction Conditions: Fischer esterification relies on an equilibrium that is difficult to drive forward with hindered substrates.[5] Even with excess alcohol or removal of water, the steric barrier remains the primary issue.

Q2: My Steglich esterification of a hindered piperidine is giving a low yield. What are the potential causes and how can I optimize the reaction?

A: Low yields in Steglich esterification of hindered substrates can arise from several factors.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Steric Hindrance While better than Fischer, significant steric bulk can still slow the reaction. Increase reaction time and monitor by TLC/LC-MS. Consider a more potent coupling reagent.
Ineffective Coupling Agent Standard carbodiimides like DCC or EDC might not be sufficient for highly hindered systems. Consider using stronger coupling agents like HATU or HBTU.[6]
Side Reactions A common side reaction is the formation of an N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate.[2] This is more prevalent when the alcohol reacts slowly. Ensure a catalytic amount of DMAP is used to facilitate the desired reaction pathway.[2]
Presence of Moisture Water can hydrolyze the activated ester intermediate and consume the coupling agent. Ensure all reagents and solvents are anhydrous.[6]
Suboptimal Stoichiometry The molar ratios of the carboxylic acid, alcohol, coupling agent, and catalyst are crucial. A slight excess of the carboxylic acid and coupling agent may be beneficial.
Incorrect Solvent Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.[3]

Q3: I am struggling with the purification of my product after a Steglich esterification due to the dicyclohexylurea (DCU) byproduct.

A: The DCU byproduct from DCC is notoriously difficult to remove due to its low solubility in many organic solvents.

Troubleshooting Purification:

  • Filtration: Most of the DCU can be removed by filtration of the reaction mixture.

  • Solvent Choice for Precipitation: After filtration, concentrating the reaction mixture and redissolving in a minimal amount of a solvent in which the product is soluble but DCU is not (e.g., cold diethyl ether) can help precipitate more DCU.

  • Alternative Coupling Agent: Consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[7][8] The resulting urea byproduct is water-soluble and can be easily removed during an aqueous workup.[8]

Q4: When should I choose Yamaguchi esterification over Steglich esterification for my hindered piperidine?

A: Both methods are excellent for hindered substrates, but there are some nuances.

  • Yamaguchi Esterification: This method is particularly effective for the synthesis of highly functionalized esters and macrolactones.[4][9] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then activated by DMAP.[9][10] It can be advantageous when other methods fail due to extreme steric hindrance.

  • Steglich Esterification: This is a very versatile and widely used method that is generally milder than the Yamaguchi protocol.[3] It is often the first choice for hindered esterifications due to the ready availability of reagents.

A logical workflow for troubleshooting these reactions can be visualized as follows:

Troubleshooting_Esterification start Low/No Yield with Hindered Piperidine method Esterification Method? start->method steglich Steglich Esterification Issues method->steglich No fischer Using Standard Method (e.g., Fischer) method->fischer Yes purification Purification Problems (e.g., DCU) steglich->purification optimize Optimize Steglich Conditions steglich->optimize yamaguchi Yamaguchi Esterification as Alternative solution_yamaguchi Consider Yamaguchi for highly hindered cases yamaguchi->solution_yamaguchi solution_fischer Switch to Steglich or Yamaguchi fischer->solution_fischer solution_purification Solutions: - Filtration - Use water-soluble EDC - Solvent precipitation of DCU purification->solution_purification optimize->yamaguchi Still low yield solution_steglich Solutions: - Increase reaction time - Stronger coupling agent (HATU) - Ensure anhydrous conditions - Optimize stoichiometry optimize->solution_steglich

Caption: Troubleshooting workflow for hindered piperidine esterification.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the esterification of hindered secondary alcohols, which can serve as a starting point for optimizing reactions with hindered piperidines.

Table 1: Comparison of Esterification Methods for Hindered Alcohols

MethodCoupling/Activating AgentCatalystTypical SolventTemperature (°C)Typical Yield Range (%)Reference
Steglich DCC or EDCDMAP (catalytic)DCM, THF, DMF0 to RT70-95[3]
Yamaguchi 2,4,6-Trichlorobenzoyl chlorideDMAP (stoichiometric)Toluene, THFRT75-95[4]
Fischer N/AStrong Acid (e.g., H₂SO₄)Excess AlcoholRefluxVery Low to No Reaction[1]

Table 2: Influence of Reagents on Steglich Esterification Yield

Carboxylic AcidAlcoholCoupling AgentCatalystSolventYield (%)Reference
Benzoic Acid2,2,6,6-Tetramethyl-4-piperidinolDCCDMAPDCM~85 (estimated based on similar hindered alcohols)N/A
Acetic Acid1-AdamantanolEDCDMAPDCM93[11]
Naproxentert-Butyl alcoholEDC/HOBtDMAPDCM95[11]

Experimental Protocols

Below are detailed methodologies for performing Steglich and Yamaguchi esterifications on hindered piperidine substrates.

Protocol 1: Steglich Esterification of 2,2,6,6-Tetramethyl-4-piperidinol with Benzoic Acid

This protocol outlines a general procedure for the esterification of a hindered piperidine alcohol using DCC and DMAP.

Materials:

  • 2,2,6,6-Tetramethyl-4-piperidinol

  • Benzoic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2,6,6-tetramethyl-4-piperidinol (1.0 eq), benzoic acid (1.2 eq), and DMAP (0.1 eq).

  • Dissolve the mixture in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will start to form.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 12-24 hours to reach completion.

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU, washing the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Yamaguchi Esterification of a Hindered Piperidine Carboxylic Acid

This protocol describes the esterification of a carboxylic acid with a hindered alcohol, which is analogous to the esterification of a hindered piperidine alcohol with a carboxylic acid.

Materials:

  • Hindered Piperidine Alcohol

  • Carboxylic Acid

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Toluene or THF

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous toluene (or THF), add Et₃N (1.1 eq).

  • Add the Yamaguchi reagent (1.1 eq) and stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve the hindered piperidine alcohol (1.2 eq) and a stoichiometric amount of DMAP (2.0 eq) in anhydrous toluene.

  • Add the solution of the mixed anhydride to the alcohol/DMAP solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Mechanisms

The following diagrams illustrate the mechanisms of the Steglich and Yamaguchi esterifications.

Steglich_Mechanism cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Acyl Transfer to DMAP cluster_2 Step 3: Nucleophilic Attack by Alcohol cluster_3 Byproduct Formation RCOOH R-COOH O_acylisourea O-Acylisourea intermediate RCOOH->O_acylisourea DCC DCC DCC->O_acylisourea acyl_DMAP Acyl-DMAP intermediate (highly reactive) O_acylisourea->acyl_DMAP DCU DCU (Byproduct) O_acylisourea->DCU DMAP DMAP DMAP->acyl_DMAP Ester Ester (Product) acyl_DMAP->Ester ROH R'-OH (Hindered Alcohol) ROH->Ester Yamaguchi_Mechanism cluster_0 Step 1: Formation of Mixed Anhydride cluster_1 Step 2: Activation by DMAP cluster_2 Step 3: Ester Formation RCOOH R-COOH + Et3N Mixed_anhydride Mixed Anhydride RCOOH->Mixed_anhydride Yamaguchi_reagent 2,4,6-Trichlorobenzoyl chloride Yamaguchi_reagent->Mixed_anhydride Acyl_DMAP Acyl-DMAP intermediate Mixed_anhydride->Acyl_DMAP Regioselective attack DMAP DMAP DMAP->Acyl_DMAP Ester Ester (Product) Acyl_DMAP->Ester ROH R'-OH (Hindered Alcohol) ROH->Ester

References

Stability of "Methyl 1-methylpiperidine-3-carboxylate" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 1-methylpiperidine-3-carboxylate under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a piperidine derivative containing a methyl ester functional group. While generally stable under anhydrous and neutral conditions, its stability is significantly influenced by the presence of acids and bases, which can catalyze hydrolysis of the ester. For instance, related piperidine carboxylate derivatives are noted for their reactivity in various organic syntheses, which suggests that the ester linkage can be susceptible to cleavage under certain conditions.[1][2] Recommended storage conditions are typically at 2-8°C to minimize potential degradation over time.[3][4]

Q2: How does pH affect the stability of this compound?

The stability of this compound is pH-dependent. The ester group is prone to hydrolysis under both acidic and basic conditions.

  • Acidic Conditions: In the presence of an acid, the carbonyl oxygen of the ester can be protonated, which renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the hydrolysis of the ester to 1-methylpiperidine-3-carboxylic acid and methanol.

  • Basic Conditions: Under basic conditions, the ester can undergo saponification, where a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of the carboxylate salt (1-methylpiperidine-3-carboxylate) and methanol. This process is generally irreversible.[5]

Q3: What are the likely degradation products of this compound under acidic or basic conditions?

The primary degradation product from hydrolysis under both acidic and basic conditions is 1-methylpiperidine-3-carboxylic acid and methanol . Under acidic conditions, the carboxylic acid will be formed, while under basic conditions, the corresponding carboxylate salt will be produced.

Q4: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C in a tightly sealed container to protect it from moisture.[3][4]

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues you may encounter during experiments involving this compound.

Issue 1: I am observing the loss of my starting material, this compound, in my reaction mixture.

  • Question: Is your reaction being run under acidic or basic conditions?

    • Answer: The ester functionality of this compound is susceptible to hydrolysis under both acidic and basic conditions. If your reaction conditions are acidic or basic, you are likely observing hydrolysis of your starting material. Consider protecting the ester group if it is not the intended reactive site.

  • Question: Have you checked the pH of your reaction mixture?

    • Answer: Even if you have not intentionally added a strong acid or base, other reagents or the generation of acidic or basic byproducts could be altering the pH of your reaction mixture and causing hydrolysis. Monitor the pH of your reaction and adjust if necessary.

Issue 2: I am seeing an unexpected peak in my analytical data (e.g., LC-MS, NMR) that corresponds to the mass of 1-methylpiperidine-3-carboxylic acid.

  • Question: How was your sample prepared for analysis?

    • Answer: The mobile phase used in chromatography or the solvent used for NMR could be sufficiently acidic or basic to cause hydrolysis of your compound on the column or in the sample tube. Ensure your analytical methods use neutral conditions if you are trying to quantify the intact ester.

  • Question: How was the compound stored and handled?

    • Answer: Improper storage, such as exposure to moisture or atmospheric acids/bases, can lead to gradual hydrolysis. Ensure the compound is stored in a dry, cool place and handled under an inert atmosphere if it is particularly sensitive.

Issue 3: My reaction is not proceeding as expected, and I suspect the starting material has degraded.

  • Question: Have you verified the purity of your this compound before starting the reaction?

    • Answer: It is crucial to confirm the purity of your starting material. Run a quality control check (e.g., NMR, LC-MS) on the starting material to ensure it has not degraded during storage.

  • Question: Are any of your reagents aqueous?

    • Answer: The presence of water, especially in combination with acidic or basic reagents, will promote hydrolysis. Use anhydrous solvents and reagents if you need to avoid hydrolysis.

Expected Hydrolysis Under Acidic and Basic Conditions

ConditionCatalystProductsReaction Rate
Acidic H+ (e.g., HCl, H2SO4)1-methylpiperidine-3-carboxylic acid + MethanolDependent on acid concentration and temperature
Basic OH- (e.g., NaOH, KOH)1-methylpiperidine-3-carboxylate salt + MethanolGenerally faster than acid-catalyzed hydrolysis and is irreversible

Experimental Protocol: Stability Assessment of this compound

This protocol provides a general method for assessing the stability of this compound under specific acidic and basic conditions.

Materials:

  • This compound

  • Acidic buffer solution (e.g., pH 2, 0.1 M HCl)

  • Basic buffer solution (e.g., pH 12, 0.1 M NaOH)

  • Neutral buffer solution (e.g., pH 7, phosphate buffer)

  • Acetonitrile or other suitable organic solvent

  • HPLC or LC-MS system

  • Thermostated incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • For each condition (acidic, basic, and neutral), add a small aliquot of the stock solution to the respective buffer to achieve a final desired concentration (e.g., 10 µg/mL).

    • Prepare a control sample by diluting the stock solution in the organic solvent.

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 25°C or an elevated temperature like 40°C to accelerate degradation).

    • Take aliquots from each sample at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis:

    • Immediately analyze the aliquots by a suitable analytical method (e.g., HPLC-UV or LC-MS) to quantify the remaining concentration of this compound.

    • The analytical method should be capable of separating the parent compound from its potential degradation products.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the rate of degradation under each condition.

Visualizations

Troubleshooting_Workflow start Start: Stability Issue Observed check_purity Verify Purity of Starting Material start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok replace_reagent Replace with Pure Reagent purity_ok->replace_reagent No check_conditions Review Experimental Conditions purity_ok->check_conditions Yes replace_reagent->start is_acid_base Acidic or Basic Conditions? check_conditions->is_acid_base hydrolysis_likely Hydrolysis is the Likely Cause is_acid_base->hydrolysis_likely Yes check_analytical Review Analytical Method is_acid_base->check_analytical No consider_protection Consider Protecting Group Strategy hydrolysis_likely->consider_protection issue_resolved Issue Resolved consider_protection->issue_resolved neutral_analysis Is Analysis Under Neutral Conditions? check_analytical->neutral_analysis modify_analysis Modify Analytical Method to be Neutral neutral_analysis->modify_analysis No neutral_analysis->issue_resolved Yes modify_analysis->issue_resolved end End issue_resolved->end

Caption: Troubleshooting workflow for stability issues.

Hydrolysis_Pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) ester_acid This compound protonated_ester Protonated Ester Intermediate ester_acid->protonated_ester + H+ products_acid 1-Methylpiperidine-3-carboxylic Acid + Methanol protonated_ester->products_acid + H2O ester_base This compound tetrahedral_intermediate Tetrahedral Intermediate ester_base->tetrahedral_intermediate + OH- products_base 1-Methylpiperidine-3-carboxylate Salt + Methanol tetrahedral_intermediate->products_base

Caption: Hydrolysis pathways of a methyl ester.

References

Optimizing reaction conditions for "Methyl 1-methylpiperidine-3-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of Methyl 1-methylpiperidine-3-carboxylate. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary and effective synthetic routes for this compound. The first route involves the catalytic hydrogenation of methyl nicotinate to yield methyl piperidine-3-carboxylate (methyl nipecotate), followed by N-methylation. The second common approach is the N-methylation of piperidine-3-carboxylic acid (nipecotic acid), followed by esterification to form the final product.

Q2: Which N-methylation reaction is recommended for this synthesis?

A2: The Eschweiler-Clarke reaction is a highly recommended method for the N-methylation of methyl piperidine-3-carboxylate.[1] This reaction utilizes formic acid and formaldehyde to introduce the methyl group onto the piperidine nitrogen.[2] A key advantage of the Eschweiler-Clarke reaction is that it is a reductive amination process that stops at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts, which can be a common side reaction with other methylating agents like methyl iodide.[1][2]

Q3: What are the critical parameters to control during the hydrogenation of methyl nicotinate?

A3: The critical parameters for the successful hydrogenation of methyl nicotinate include the choice of catalyst, hydrogen pressure, reaction temperature, and solvent. Commonly used catalysts include platinum oxide (PtO₂), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C). The reaction is typically carried out under a hydrogen atmosphere, and the pressure can significantly influence the reaction rate and selectivity. The choice of solvent and temperature also plays a crucial role in achieving high yields and minimizing side reactions.

Q4: How can I monitor the progress of the reactions?

A4: The progress of both the hydrogenation and N-methylation reactions can be effectively monitored using thin-layer chromatography (TCC). By spotting the reaction mixture alongside the starting material on a TLC plate, one can visualize the consumption of the reactant and the formation of the product. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can be employed to determine the conversion and the presence of any side products.

Experimental Protocols

Route 1: Hydrogenation of Methyl Nicotinate followed by N-methylation

Step 1: Synthesis of Methyl piperidine-3-carboxylate via Hydrogenation

  • Materials: Methyl nicotinate, Ethanol, Platinum(IV) oxide (PtO₂)

  • Procedure:

    • In a high-pressure reactor, dissolve methyl nicotinate (1 equiv.) in anhydrous ethanol.

    • Carefully add Platinum(IV) oxide (5 mol%) to the solution.

    • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to 50-100 psi.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain crude Methyl piperidine-3-carboxylate, which can be used in the next step without further purification or purified by distillation.

Step 2: Synthesis of this compound via Eschweiler-Clarke Reaction

  • Materials: Methyl piperidine-3-carboxylate, Formic acid (88-98%), Formaldehyde (37% in H₂O)

  • Procedure:

    • To a round-bottom flask, add methyl piperidine-3-carboxylate (1 equiv.).

    • Add formic acid (2-3 equiv.) and formaldehyde solution (2-3 equiv.).

    • Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 4-8 hours. The reaction progress can be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by vacuum distillation.

Data Presentation

Table 1: Comparison of Catalysts for the Hydrogenation of Methyl Nicotinate

CatalystCatalyst Loading (mol%)Hydrogen Pressure (psi)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
PtO₂550Ethanol2512>90Inferred from similar reductions
Rh/C575Methanol508~95Inferred from similar reductions
Pd/C10100Acetic Acid2524~85Inferred from similar reductions
Raney Nickel10500Ethanol10010VariableInferred from similar reductions

Table 2: Optimization of Eschweiler-Clarke Reaction Conditions

ParameterCondition 1Condition 2Condition 3Expected Outcome
Temperature 80°C100°C120°CHigher temperatures can increase reaction rate but may lead to side product formation. 100°C is often optimal.
Reaction Time 4h8h12hLonger reaction times can drive the reaction to completion, but may also increase the chance of degradation. Monitor by TLC.
Equivalents of HCOOH 234An excess of formic acid is generally used to act as both a reagent and a solvent, driving the reaction forward.
Equivalents of CH₂O 234An excess of formaldehyde ensures complete methylation of the secondary amine.

Troubleshooting Guide

Issue 1: Low Yield in Hydrogenation Step

  • Possible Cause: Inactive catalyst.

    • Solution: Use fresh, high-quality catalyst. Ensure proper handling and storage of the catalyst to prevent deactivation.

  • Possible Cause: Insufficient hydrogen pressure or poor mixing.

    • Solution: Ensure the reactor is properly sealed and pressurized. Increase the stirring speed to ensure good contact between the catalyst, substrate, and hydrogen.

  • Possible Cause: Presence of catalyst poisons in the starting material or solvent.

    • Solution: Purify the methyl nicotinate and use anhydrous, high-purity solvents.

Issue 2: Incomplete Reaction in Eschweiler-Clarke N-methylation

  • Possible Cause: Insufficient heating or reaction time.

    • Solution: Ensure the reaction mixture reaches the target temperature of 80-100°C. Extend the reaction time and monitor progress by TLC until the starting material is consumed.[3]

  • Possible Cause: Insufficient amount of formic acid or formaldehyde.

    • Solution: Use a sufficient excess of both formic acid and formaldehyde to drive the reaction to completion.[2]

Issue 3: Formation of Side Products

  • Possible Cause (Hydrogenation): Over-reduction or side reactions on the ester group.

    • Solution: Optimize the reaction conditions (lower temperature, pressure, or a more selective catalyst) to minimize over-reduction.

  • Possible Cause (N-methylation): Formation of N-formyl intermediate.

    • Solution: Ensure sufficient formic acid is present to act as the reducing agent for the intermediate iminium ion. The formation of the N-methylated product is generally favorable.[2]

Issue 4: Difficulty in Product Purification

  • Possible Cause: Incomplete removal of formic acid during workup.

    • Solution: Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and perform multiple extractions to ensure all acidic components are removed.

  • Possible Cause: Co-distillation with impurities.

    • Solution: Use fractional distillation under reduced pressure for efficient purification. Column chromatography can also be employed for higher purity if needed.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: From Methyl Nicotinate cluster_route2 Route 2: From Nipecotic Acid A Methyl Nicotinate B Methyl piperidine-3-carboxylate A->B Hydrogenation (H₂, Catalyst) C This compound B->C N-methylation (HCOOH, CH₂O) D Piperidine-3-carboxylic Acid (Nipecotic Acid) E 1-Methylpiperidine-3-carboxylic Acid D->E N-methylation (HCOOH, CH₂O) F This compound E->F Esterification (CH₃OH, H⁺) Troubleshooting_Guide cluster_hydrogenation Hydrogenation Step cluster_methylation N-methylation Step Start Low Yield or Incomplete Reaction H_Issue Problem in Hydrogenation Start->H_Issue If problem is in Step 1 M_Issue Problem in N-methylation Start->M_Issue If problem is in Step 2 H_Cause1 Inactive Catalyst? H_Issue->H_Cause1 H_Cause2 Insufficient H₂ Pressure? H_Issue->H_Cause2 H_Cause3 Catalyst Poisoning? H_Issue->H_Cause3 H_Sol1 Use fresh catalyst H_Cause1->H_Sol1 H_Sol2 Check seals, increase pressure H_Cause2->H_Sol2 H_Sol3 Purify starting materials H_Cause3->H_Sol3 M_Cause1 Low Temperature? M_Issue->M_Cause1 M_Cause2 Short Reaction Time? M_Issue->M_Cause2 M_Cause3 Insufficient Reagents? M_Issue->M_Cause3 M_Sol1 Increase to 80-100°C M_Cause1->M_Sol1 M_Sol2 Extend time, monitor by TLC M_Cause2->M_Sol2 M_Sol3 Use excess HCOOH & CH₂O M_Cause3->M_Sol3

References

Technical Support Center: Column Chromatography for Methyl 1-methylpiperidine-3-carboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Methyl 1-methylpiperidine-3-carboxylate using column chromatography.

Troubleshooting Guide

Question: My compound, this compound, is sticking to the silica gel column and won't elute, or is eluting very slowly with significant tailing. What's happening and how can I fix it?

Answer: This is a common issue when purifying basic compounds like amines on standard silica gel. The problem stems from the acidic nature of silanol groups (Si-OH) on the surface of the silica gel, which can strongly interact with or even protonate the basic nitrogen atom of your compound. This strong interaction leads to poor separation, tailing, and in some cases, irreversible adsorption.[1][2][3]

Here are several strategies to resolve this issue:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups.[3][4]

    • Triethylamine (TEA): A common choice is to add 0.1-1% triethylamine to your solvent system (e.g., Dichloromethane/Methanol). The TEA will compete with your compound for the acidic sites on the silica.

    • Ammonia Solution: Using a solvent system containing a small percentage of methanolic ammonia (e.g., 1-10% of a 10% NH4OH solution in methanol, mixed with Dichloromethane) can also be very effective.[4]

  • Choice of Stationary Phase: If mobile phase modification is not sufficient or desirable, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

    • Amine-functionalized silica: This type of stationary phase has aminopropyl groups bonded to the silica surface, which creates a more neutral environment and reduces the strong interactions with basic analytes.[2]

Question: I'm seeing co-elution of my target compound with impurities, even after trying different solvent polarities. How can I improve the separation?

Answer: Co-elution suggests that the selectivity of your chromatographic system is insufficient. Here are some steps to improve it:

  • Optimize the Solvent System:

    • Change Solvent Composition: Instead of just varying the ratio of your current solvents (e.g., DCM/MeOH), try a different solvent system altogether. For example, you could explore systems like ethyl acetate/hexane with a triethylamine additive.

    • Gradient Elution: If you are using an isocratic (constant solvent composition) elution, switching to a gradient elution can help resolve compounds with different polarities more effectively. A shallow gradient from a non-polar to a more polar solvent system can improve separation.

  • Reduce the Column Load: Overloading the column is a frequent cause of poor separation.[1] As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.

  • Dry Loading: If you are loading your sample dissolved in a strong solvent, it can disrupt the equilibration of the column and lead to band broadening.[1] Consider adsorbing your crude material onto a small amount of silica gel, evaporating the solvent to get a free-flowing powder, and then loading this powder onto the top of your column.[1]

Question: My purified fractions contain an unknown peak in the NMR that I suspect is from the mobile phase additive. How can I remove it?

Answer: This is a common issue when using additives like triethylamine.

  • Co-evaporation: Triethylamine has a relatively low boiling point (89.5 °C). It can often be removed by co-evaporation with a suitable solvent like methanol or toluene under reduced pressure.

  • Aqueous Wash: If your compound is sufficiently soluble in an organic solvent and stable to pH changes, you can perform a liquid-liquid extraction. Dissolve the dried fractions in a solvent like dichloromethane or ethyl acetate and wash with a dilute acidic solution (e.g., 1% HCl) to remove the basic additive, followed by a wash with brine. Ensure you re-dry the organic layer before concentrating.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A good starting point for the purification of a related compound is a gradient of 0-5% Methanol in Dichloromethane (DCM).[2] Given the basic nature of this compound, it is highly recommended to add 0.1-1% triethylamine (TEA) to this solvent system to prevent peak tailing.

Q2: How do I prepare the column for purifying this compound?

A2: It is advisable to pre-treat the silica gel to neutralize its acidity. This can be done by slurrying the silica gel in the initial, least polar eluent (e.g., DCM with 1% TEA) and then packing the column with this slurry. This ensures that the entire stationary phase is equilibrated with the basic modifier before the sample is loaded.

Q3: What is a typical Rf value to aim for during TLC analysis before running the column?

A3: For optimal separation on a column, the target compound should have an Rf value between 0.2 and 0.4 in the chosen eluent system on a TLC plate. This generally provides a good balance between resolution and elution time.

Q4: Can I use reversed-phase chromatography for this purification?

A4: Yes, reversed-phase chromatography (e.g., using a C18 column) is a viable alternative. The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape by protonating the amine.

Experimental Data Summary

ParameterRecommended Value/SystemNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)For basic compounds, consider pre-treating with the mobile phase containing a basic additive.
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH) with 0.1-1% Triethylamine (TEA)A gradient of 0-5% MeOH is a good starting point.
Alternative Stationary Phase Basic or Neutral Alumina, Amine-functionalized SilicaRecommended if significant issues persist with standard silica.
Target Rf on TLC 0.2 - 0.4In the chosen mobile phase for column elution.
Loading Method Dry loading (adsorbed on silica)Recommended to improve resolution, especially if the crude material has low solubility in the initial eluent.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

  • TLC Analysis:

    • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., DCM or Methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems to find an eluent that gives your target compound an Rf value of approximately 0.2-0.4. A good starting point is a mixture of Dichloromethane and Methanol with 1% Triethylamine. Test different ratios (e.g., 99:1, 98:2, 95:5 DCM:MeOH).

  • Column Preparation (Slurry Packing Method):

    • Choose an appropriately sized glass column based on the amount of crude material to be purified (a crude-to-silica mass ratio of 1:20 to 1:100 is common).

    • In a beaker, mix the required amount of silica gel with the initial, least polar eluent (e.g., 99:1 DCM:MeOH with 1% TEA) to form a slurry.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.

    • Continuously drain the solvent until the solvent level reaches the top of the sand.

  • Sample Loading (Dry Loading):

    • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (approximately 2-3 times the mass of your crude material) to this solution.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin eluting with the initial, least polar solvent system determined from your TLC analysis.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of Methanol).

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting the collected fractions on TLC plates and visualizing them (e.g., using a UV lamp if applicable, or a potassium permanganate stain).

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • To remove residual triethylamine, you can co-evaporate with methanol several times.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification problem Problem Encountered? start->problem no_elution Compound not eluting or severe tailing? problem->no_elution Yes success Pure Compound Obtained problem->success No co_elution Co-elution of Impurities? no_elution->co_elution No add_base Add 0.1-1% TEA or NH3 to mobile phase no_elution->add_base Yes additive_contamination Contamination from Mobile Phase Additive? co_elution->additive_contamination No optimize_solvent Optimize solvent system (different solvents/gradient) co_elution->optimize_solvent Yes end End additive_contamination->end No change_stationary_phase Use Alumina or Amine-functionalized Silica additive_contamination->change_stationary_phase Persistent Issue co_evaporate Co-evaporate with Methanol or Toluene additive_contamination->co_evaporate Yes success->end add_base->problem change_stationary_phase->problem reduce_load Reduce column load and/or use dry loading optimize_solvent->reduce_load reduce_load->problem liquid_extraction Perform liquid-liquid extraction (acid wash) co_evaporate->liquid_extraction If needed liquid_extraction->problem

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Preventing Racemization in Piperidine Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to prevent racemization during the synthesis of piperidine carboxylates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of chiral piperidine carboxylates?

A1: Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a significant challenge. The primary cause is the deprotonation of the acidic proton at the α-carbon (the carbon adjacent to the carboxylate group), which leads to a planar carbanion intermediate.[1][2] Reprotonation can then occur from either face, resulting in a loss of stereochemical integrity.[1] Common triggers for this include:

  • Exposure to strong bases: Bases can directly abstract the α-proton.[3]

  • Acidic conditions: Acid-catalyzed racemization can occur through the formation of an imine intermediate, followed by proton abstraction from the α-carbon.[4]

  • Elevated temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization.[5]

  • Prolonged reaction times: Increased exposure to racemizing conditions heightens the risk.

Q2: Which N-protecting group is most effective at preventing racemization?

A2: The choice of the nitrogen-protecting group is critical. Carbamate-based protecting groups like tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) are widely used and are generally effective at minimizing racemization.[6] These groups can influence the conformation of the piperidine ring and reduce the acidity of the α-proton. For specific applications, such as peptide synthesis involving histidine, protecting groups like benzyloxymethyl (Bom) on the side chain are very effective in suppressing racemization.[7]

Q3: How do reaction temperature and solvent choice impact stereochemical integrity?

A3: Both temperature and solvent play crucial roles.

  • Temperature: Lowering the reaction temperature, often to 0°C or even -78°C, is one of the most effective strategies to reduce the rate of racemization.[8]

  • Solvent: Using less polar, aprotic solvents can help minimize racemization.[8] The choice of solvent is often a balance, as it must also ensure the solubility of the reagents and support the desired reaction kinetics.

Q4: Can coupling reagents used in amide bond formation cause racemization?

A4: Yes, certain coupling reagents, especially carbodiimides like DCC and DIC, can promote racemization if used alone.[8] They activate the carboxylic acid, making the α-proton more susceptible to abstraction. To counteract this, it is standard practice to use these reagents in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[8][9]

Troubleshooting Guide

Problem: Significant loss of enantiomeric excess (%ee) is observed after the N-Boc deprotection step.

Potential Cause Recommended Solution
Harsh acidic conditions Standard deprotection using strong acids like trifluoroacetic acid (TFA) at room temperature can cause epimerization.[10] Try milder conditions, such as using HCl in dioxane at 0°C and carefully monitoring the reaction by TLC to minimize exposure time.[11] Alternatively, non-acidic methods like heating in water or using catalytic iodine under specific conditions have been reported.[12][13]
Elevated temperature Deprotection at elevated temperatures can accelerate racemization.[11] Perform the deprotection at 0°C or the lowest temperature at which the reaction proceeds at a reasonable rate.

Problem: During the α-alkylation of an N-protected piperidine-2-carboxylate, a nearly racemic product is obtained.

Potential Cause Recommended Solution
Base-mediated epimerization The strong base used for enolate formation (e.g., LDA) readily abstracts the α-proton, leading to racemization if the enolate is not trapped quickly and stereoselectively. Use a non-nucleophilic, strong base at very low temperatures (e.g., -78°C) to ensure rapid and complete enolate formation. Add the alkylating agent promptly.
Use of a chiral auxiliary When direct stereocontrol is difficult, consider using a chiral auxiliary.[14] By attaching a chiral molecule to your substrate, you can direct the diastereoselective alkylation.[14][15] Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.[14][15] Phenylglycinol-derived lactams and carbohydrate-based auxiliaries have proven effective.[15][16][17]

Problem: Asymmetric hydrogenation of a pyridine carboxylate precursor results in low enantioselectivity.

Potential Cause Recommended Solution
Catalyst poisoning The piperidine product can act as a ligand and poison the metal catalyst.[18] Performing the hydrogenation under acidic conditions can protonate the product, preventing it from coordinating to and deactivating the catalyst.[18]
Sub-optimal catalyst or ligand The choice of metal and chiral ligand is paramount. Rhodium and Iridium-based catalysts with chiral phosphine ligands (e.g., TangPhos) have shown high enantioselectivity for the hydrogenation of certain pyridine derivatives.[19][20] It may be necessary to screen different catalysts and ligands for your specific substrate.
Substrate activation Simple pyridines can be difficult to hydrogenate.[21] Conversion of the pyridine to a pyridinium salt can activate the ring towards reduction and improve results.[21]

Quantitative Data Summary

The table below summarizes the effectiveness of various strategies in maintaining stereochemical integrity, as indicated by the reported enantiomeric excess (%ee) or diastereomeric ratio (dr).

MethodSubstrate TypeConditions/CatalystResult
Asymmetric HydrogenationNicotinate DerivativesRh-TangPhos complexUp to >99% ee
Chiral AuxiliaryPhenylglycinol-derived LactamDiastereoselective alkylationHigh diastereoselectivity
Organocatalytic Reduction3-Substituted PyridinesBINOL phosphate / Hantzsch ester92-96% ee[18]
Asymmetric HydrogenationN-iminopyridinium ylidesIr-phosphinooxazoline complexes77:23 to 95:5 er[18]
Heterogeneous HydrogenationChiral N-(2-pyridyl)-oxazolidinonesPd/C, Rh/C, or PtO2 in acidic media93:7 to 99:1 dr[18]

Key Experimental Protocols

Protocol 1: Racemization Suppression during Peptide Coupling

This protocol details the coupling of an N-protected amino acid to a resin-bound peptide, incorporating an additive to suppress racemization.

  • Deprotection: Swell the peptide-resin in dimethylformamide (DMF). Remove the N-terminal Fmoc protecting group using 20% piperidine in DMF for 20 minutes.[8]

  • Washing: Thoroughly wash the resin with DMF (5 x 1 min) to remove all traces of piperidine.

  • Activation: In a separate vessel, dissolve 3 equivalents of the N-Fmoc-protected amino acid and 3 equivalents of HOBt in DMF.

  • Coupling: Add 3 equivalents of diisopropylcarbodiimide (DIC) to the amino acid/HOBt solution. Pre-activate for 5 minutes.

  • Reaction: Add the activated amino acid solution to the washed resin. Agitate the mixture at room temperature for 2 hours.

  • Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and dry under vacuum.

  • Analysis: Cleave a small portion of the peptide from the resin and analyze the enantiomeric purity using chiral HPLC or GC.

Protocol 2: N-Boc Deprotection with Minimized Racemization

This protocol describes a mild method for removing the N-Boc protecting group.

  • Dissolution: Dissolve the N-Boc protected piperidine carboxylate in a minimal amount of a suitable solvent like dioxane or ethyl acetate.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add a 4M solution of HCl in dioxane (typically 5-10 equivalents).

  • Monitoring: Stir the reaction at 0°C and monitor its progress closely by TLC or LC-MS (typically complete within 1-2 hours). Avoid letting the reaction warm to room temperature for extended periods.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl. The resulting hydrochloride salt can often be used directly in the next step or neutralized with a mild base during an aqueous workup.

Visual Guides

G cluster_start cluster_steps Workflow cluster_critical Critical Control Points for Stereochemistry start Chiral Piperidine Carboxylate Synthesis node_protect Step 1: N-Protection (e.g., Boc, Cbz) start->node_protect node_reaction Step 2: Key Reaction (e.g., Alkylation, Coupling) node_protect->node_reaction node_deprotect Step 3: Deprotection node_reaction->node_deprotect crit_base Use mild base/ low temp (-78°C) For Alkylation node_reaction->crit_base crit_coupling Add racemization suppressor (HOBt) For Amide Coupling node_reaction->crit_coupling node_product Final Chiral Product node_deprotect->node_product crit_acid Use mild acid/ low temp (0°C) For Boc Removal node_deprotect->crit_acid

Caption: General workflow for chiral piperidine carboxylate synthesis.

G cluster_solutions q1 Racemization Observed? q2 At which step? q1->q2 Yes success Synthesis Successful (High %ee) q1->success No sol_alkylation Alkylation Step: - Lower temp to -78°C - Use chiral auxiliary q2->sol_alkylation Alkylation sol_coupling Coupling Step: - Add HOBt/HOAt - Lower temp to 0°C q2->sol_coupling Coupling sol_deprotection Deprotection Step: - Use milder acid (e.g., HCl/Dioxane) - Perform at 0°C q2->sol_deprotection Deprotection

Caption: Troubleshooting flowchart for racemization issues.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Methyl 1-methylpiperidine-3-carboxylate and Methyl 1-methylpiperidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of derivatives of two closely related piperidine scaffolds: Methyl 1-methylpiperidine-3-carboxylate and Methyl 1-methylpiperidine-4-carboxylate. While these parent compounds are primarily utilized as synthetic intermediates, their derivatives exhibit distinct and divergent biological profiles. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes associated signaling pathways to inform research and drug development efforts.

Overview of Biological Activities

Derivatives of This compound are predominantly investigated for their activity as muscarinic acetylcholine receptor (mAChR) modulators . These compounds are of interest for their potential therapeutic applications in neurological disorders.

In contrast, derivatives of Methyl 1-methylpiperidine-4-carboxylate are primarily explored for their antimicrobial properties , showing potential in the development of new agents to combat bacterial and mycobacterial infections.

Comparative Biological Data

The following tables summarize the quantitative biological activity data for representative derivatives of each scaffold.

Table 1: Muscarinic Receptor Antagonist Activity of a this compound Derivative

CompoundTargetAssay TypeKi (nM)
(S)-(-)-1-Azabicyclo[2.2.2]oct-3-yl (S)-(-)-2-cyclohexyl-2-hydroxy-2-phenylacetateM1 mAChRRadioligand Binding0.08
M2 mAChRRadioligand Binding0.45
M3 mAChRRadioligand Binding0.13
M4 mAChRRadioligand Binding0.17
M5 mAChRRadioligand Binding0.23

Data sourced from a study on M1 selective muscarinic antagonists.

Table 2: Antimicrobial Activity of Methyl 1-methylpiperidine-4-carboxylate Derivatives

CompoundBacterial StrainMIC (µg/mL)
N-(4-chlorobenzyl)-1'-methyl-[1,4'-bipiperidine]-4-carboxamideMycobacterium tuberculosis H37Rv3.12
N-(4-(trifluoromethyl)benzyl)-1'-methyl-[1,4'-bipiperidine]-4-carboxamideMycobacterium tuberculosis H37Rv1.56
N-(4-fluorobenzyl)-1'-methyl-[1,4'-bipiperidine]-4-carboxamideStaphylococcus aureus>100

Data extracted from studies on piperidine-based antimicrobial agents.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Muscarinic Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of a compound to muscarinic receptors.

1. Membrane Preparation:

  • Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic receptor subtypes (M1-M5).

  • Cells are homogenized in a buffer solution and centrifuged to pellet the membranes.

  • The membrane pellet is resuspended in an appropriate assay buffer.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a radiolabeled ligand (e.g., [³H]-N-methylscopolamine), and the test compound at various concentrations.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

  • The plates are incubated to allow the binding to reach equilibrium.

3. Data Analysis:

  • The bound and free radioligand are separated by rapid filtration.

  • The radioactivity of the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

1. Preparation of Inoculum:

  • A standardized suspension of the test bacterium is prepared in a suitable broth medium to a defined optical density, corresponding to a specific number of colony-forming units (CFU/mL).

2. Assay Setup:

  • The assay is conducted in a 96-well microtiter plate.

  • Serial twofold dilutions of the test compound are prepared in the broth medium in the wells of the plate.

  • A standardized volume of the bacterial inoculum is added to each well.

  • Positive (no compound) and negative (no bacteria) control wells are included.

3. Incubation and Reading:

  • The plate is incubated under appropriate conditions (e.g., temperature, time) for the specific bacterial strain.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Signaling Pathways and Mechanisms of Action

Muscarinic M1 Receptor Signaling

Derivatives of this compound often target muscarinic receptors. The M1 subtype, a G-protein coupled receptor (GPCR), is a prominent target in the central nervous system. Its activation initiates a complex signaling cascade.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Muscarinic Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (or Antagonist) ACh->M1R Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates CellularResponse Cellular Response (e.g., Neuronal Excitability) Ca->CellularResponse Modulates PKC->CellularResponse Phosphorylates targets leading to Antimicrobial_Mechanism Compound Piperidine-4-carboxylate Derivative Membrane Bacterial Cell Membrane Compound->Membrane Interacts with Disruption Membrane Disruption (e.g., Pore Formation) Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

A Comparative Guide to the Validation of Analytical Methods for Methyl 1-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of potential analytical methodologies for the validation of "Methyl 1-methylpiperidine-3-carboxylate," a key intermediate in the synthesis of various pharmaceutical compounds.

"this compound" is a tertiary amine and a carboxylate ester. The selection of an appropriate analytical technique is contingent on factors such as the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. This guide explores several viable analytical strategies, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with various detectors.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of different analytical approaches for the determination of "this compound." This comparison is based on established methods for analogous compounds, such as piperidine and its derivatives.[1][2]

ParameterHPLC-UV (with Derivatization)HPLC-MSGC-MS
Principle Chromatographic separation of a derivatized analyte that absorbs UV light.Chromatographic separation coupled with mass analysis of the analyte.Chromatographic separation of the volatile analyte in the gas phase followed by mass analysis.[1]
Selectivity Moderate to high, dependent on the derivatizing agent and chromatography.Very high, based on mass-to-charge ratio.Very high, based on retention time and mass fragmentation pattern.[3]
Sensitivity Good, but dependent on the molar absorptivity of the derivative.Excellent, capable of detecting very low concentrations.Excellent, particularly for volatile compounds.[4]
Sample Throughput Lower, due to the additional derivatization step.High.High.
Matrix Effects Can be significant, potentially requiring extensive sample cleanup.[1]Can be significant (ion suppression/enhancement), may require matrix-matched standards.[1]Generally less prone to matrix effects compared to LC-MS.
Instrumentation HPLC with UV detector.HPLC coupled with a Mass Spectrometer.Gas Chromatograph coupled with a Mass Spectrometer.
Advantages Widely available instrumentation.High selectivity and sensitivity without derivatization.High sensitivity and selectivity, suitable for volatile compounds.
Disadvantages Requires a derivatization step, which can be time-consuming and introduce variability.Higher cost of instrumentation and maintenance.The compound must be volatile and thermally stable.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the compared techniques, adapted from methods used for similar piperidine-based compounds.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. "this compound" is amenable to GC-MS analysis.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm).[1]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp to 180°C at 10°C/min.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Injection Mode: Splitless or split, depending on the sample concentration.

    • Injector Temperature: 250°C.[2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

2. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS offers high selectivity and sensitivity and is suitable for non-volatile or thermally labile compounds.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[5]

    • Gradient Program:

      • Start with 5% B.

      • Linear gradient to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.8 mL/min.[5]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350°C.

    • Drying Gas Flow: 10 L/min.

3. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) via Derivatization

Since "this compound" lacks a strong UV chromophore, a derivatization step is necessary to introduce a UV-absorbing moiety. A common approach for amines is derivatization with dansyl chloride or benzoyl chloride.[6]

  • Derivatization Procedure (with Benzoyl Chloride):

    • To 1.0 mL of a standard or sample solution in acetonitrile, add 1.0 mL of a 10% potassium carbonate solution.

    • Add 0.5 mL of a 2% (v/v) solution of benzoyl chloride in acetonitrile.

    • Vortex the mixture and allow it to react at room temperature for 20 minutes.

    • Quench the reaction by adding 0.5 mL of a 2% solution of hydroxylamine hydrochloride.

    • The resulting solution is then ready for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min.[6]

    • Detection Wavelength: 254 nm.[6]

    • Column Temperature: 30°C.[6]

    • Injection Volume: 20 µL.[6]

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation as per ICH guidelines.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation & Implementation A Select Analytical Technique (e.g., GC-MS, HPLC-MS) B Optimize Method Parameters (e.g., column, mobile phase, temperature) A->B C Specificity / Selectivity B->C Proceed to Validation D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate Precision) E->F G Limit of Detection (LOD) F->G H Limit of Quantitation (LOQ) G->H I Robustness H->I J System Suitability I->J K Validation Report J->K L Standard Operating Procedure (SOP) K->L M Routine Use L->M

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics for osteoporosis, a disease characterized by progressive bone loss, is a critical area of research. One promising strategy involves the inhibition of cathepsin K (CatK), a cysteine protease highly expressed in osteoclasts that plays a crucial role in the degradation of bone matrix proteins. This guide provides a comparative analysis of a series of novel piperidine-3-carboxamide derivatives, showcasing their efficacy as CatK inhibitors in both controlled laboratory settings (in vitro) and living organisms (in vivo). The data presented herein is derived from a study by Wang et al. (2024), which details the synthesis and biological evaluation of these compounds.

Data Presentation: In Vitro vs. In Vivo Activity

The following tables summarize the in vitro inhibitory activity of selected piperidine-3-carboxamide derivatives against cathepsin K and their corresponding in vivo effect on bone mineral density in an ovariectomy (OVX)-induced osteoporosis mouse model.

Table 1: In Vitro Cathepsin K Inhibitory Activity

CompoundCathepsin K IC50 (µM)
H-80.25
H-90.08
H-110.43
H-120.31
H-130.56
H-160.18
H-170.62
MIV-711 (Reference)0.15

Table 2: In Vivo Efficacy in OVX-Induced Osteoporosis Mouse Model

Treatment GroupDose (mg/kg/day)Bone Mineral Density (BMD, g/cm²)
Sham-0.245 ± 0.012
OVX + Vehicle-0.189 ± 0.015
OVX + H-9300.221 ± 0.013
OVX + MIV-711300.225 ± 0.011

Experimental Protocols

In Vitro Cathepsin K Inhibition Assay

The enzymatic activity of cathepsin K was determined using a fluorescence-based assay. Recombinant human cathepsin K was incubated with the test compounds at various concentrations in an assay buffer containing the fluorogenic substrate Z-FR-AMC. The reaction was monitored by measuring the fluorescence intensity (excitation at 380 nm, emission at 460 nm) over time. The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

In Vivo Osteoporosis Model

Female C57BL/6J mice underwent either a sham operation or bilateral ovariectomy (OVX) to induce osteoporosis. After a recovery period, the OVX mice were randomly assigned to treatment groups and orally administered with the vehicle, compound H-9, or the reference compound MIV-711 daily for four weeks. The sham-operated mice received the vehicle. At the end of the treatment period, the bone mineral density of the femurs was measured using dual-energy X-ray absorptiometry (DEXA).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway involved in osteoclast-mediated bone resorption and the general workflow of the experimental evaluation.

G cluster_0 Osteoclast Precursor cluster_1 Mature Osteoclast RANKL RANKL RANK RANK RANKL->RANK Binds to Differentiation Differentiation RANK->Differentiation Activates Cathepsin_K_expression Cathepsin K Expression & Secretion Differentiation->Cathepsin_K_expression Bone_Resorption Bone Resorption Cathepsin_K_expression->Bone_Resorption Leads to Bone_Matrix Bone Matrix Bone_Resorption->Bone_Matrix Degrades H9_Inhibition Compound H-9 Inhibition H9_Inhibition->Cathepsin_K_expression

Caption: Signaling pathway of osteoclast differentiation and bone resorption.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Compound Synthesis CatK_Assay Cathepsin K Inhibition Assay Synthesis->CatK_Assay IC50 Determine IC50 CatK_Assay->IC50 OVX_Model OVX Mouse Model of Osteoporosis IC50->OVX_Model Select Lead Compound Treatment Compound Administration OVX_Model->Treatment BMD_Analysis Bone Mineral Density (BMD) Analysis Treatment->BMD_Analysis Efficacy Evaluate Efficacy BMD_Analysis->Efficacy

Caption: Experimental workflow for efficacy evaluation.

The Intricate Dance of Structure and Activity: A Comparative Guide to Methyl 1-methylpiperidine-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound is paramount to designing more potent and selective therapeutic agents. This guide provides a comparative analysis of analogs of Methyl 1-methylpiperidine-3-carboxylate, a scaffold of significant interest due to its cholinergic activity. By systematically exploring modifications to its core structure, we can elucidate the key determinants for affinity and efficacy at muscarinic and nicotinic acetylcholine receptors.

This compound, also known as arecoline, is a natural alkaloid found in the areca nut. It is a well-known agonist at muscarinic acetylcholine receptors (mAChRs) and also interacts with nicotinic acetylcholine receptors (nAChRs).[1] Its structural simplicity and potent biological activity have made it a compelling starting point for medicinal chemistry campaigns aimed at developing novel treatments for neurological disorders such as Alzheimer's disease and schizophrenia.[2] This guide will dissect the SAR of this scaffold by examining the impact of structural modifications at three key positions: the N-methyl group, the C3-ester moiety, and the piperidine ring itself.

N-Substitution: Modulating Potency and Selectivity

The N-methyl group of this compound plays a crucial role in its interaction with cholinergic receptors. Alterations to this group can significantly impact both binding affinity and functional activity.

CompoundN-SubstitutionTargetActivity (Ki/EC50)Reference
Arecoline -CH₃M1 mAChREC₅₀: 7 nM[3]
M2 mAChREC₅₀: 95 nM[3]
M3 mAChREC₅₀: 11 nM[3]
M4 mAChREC₅₀: 410 nM[3]
M5 mAChREC₅₀: 69 nM[3]
Guvacoline -HM1 mAChRLower affinity than arecoline[4]
Ethyl-arecoline -CH₂CH₃Cholinergic ReceptorsNo detectable activity[5]
Quaternary Dimethyl Analog -N⁺(CH₃)₂mAChR & muscle-type nAChRActive[5]

Key Insights:

  • The N-methyl group is critical for high potency at muscarinic receptors. Its replacement with hydrogen (guvacoline) reduces affinity.[4]

  • Increasing the alkyl chain length, as in the N-ethyl analog, leads to a loss of activity, suggesting a specific steric requirement at the nitrogen.[5]

  • Quaternization of the nitrogen can maintain activity, indicating that a positive charge is important for receptor interaction.[5]

C3-Ester Modification: A Handle for Fine-Tuning Activity

The methyl ester at the C3 position of the piperidine ring is a key hydrogen bond acceptor and its modification offers a powerful strategy to modulate pharmacological properties. Bioisosteric replacement of the ester with other functional groups has been a fruitful area of investigation.

CompoundC3-SubstitutionTargetActivity (pEC50/pA2)Reference
Arecaidine Propargyl Ester (APE) -COOCH₂C≡CHM1 mAChR (ganglionic)Potent Agonist[6]
M2 mAChR (atria)-log EC₅₀: 8.22[6]
M2 mAChR (ileum)-log EC₅₀: 7.77[6]
Arecaidine 2-Butynyl Ester -COOCH₂C≡CCH₃M1/M2 mAChRsEquipotent with APE[6]
Arecaidine 2-Pentynyl Ester -COOCH₂C≡CCH₂CH₃M1/M2 mAChRsEquipotent with APE[6]
Arecaidine 2-Hexynyl Ester -COOCH₂C≡C(CH₂)₂CH₃M2 mAChR (atria)-log EC₅₀: 6.80[6]
M2 mAChR (ileum)-log EC₅₀: 6.70[6]
Arecaidine Diphenylmethyl Ester -COOCH(Ph)₂M1 mAChRHigh Affinity, M1 selective[7]
Arecaidine bis(4-fluorophenyl)methyl ester -COOCH(4-F-Ph)₂M1 mAChRHigh Affinity, M1 selective[7]

Key Insights:

  • Elongation of the alkynyl ester side chain beyond a certain length (e.g., hexynyl) leads to a decrease in potency at M2 receptors.[6]

  • Introduction of bulky aromatic groups on the ester, such as diphenylmethyl, can significantly increase affinity and confer selectivity for the M1 muscarinic receptor subtype.[7]

  • Shifting the position of the triple bond in the ester side chain can convert agonists into competitive antagonists.[6]

Experimental Protocols

Radioligand Binding Assay for Muscarinic M1 Receptors

This protocol is a representative method for determining the binding affinity of test compounds to the M1 muscarinic receptor.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds (analogs of this compound).

  • Atropine or another high-affinity muscarinic antagonist for determining non-specific binding.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes (e.g., 10-20 µg protein/well) with a fixed concentration of [³H]-NMS (e.g., 0.2 nM) and varying concentrations of the test compound.

  • Total and Non-specific Binding: For total binding, incubate membranes with only the radioligand. For non-specific binding, incubate in the presence of a high concentration of atropine (e.g., 1 µM).

  • Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.[8]

Functional Assay: Two-Electrode Voltage Clamp in Xenopus Oocytes for Nicotinic Receptors

This method is used to assess the functional activity (agonist or antagonist) of compounds at specific nicotinic acetylcholine receptor subtypes expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the desired nAChR subtype (e.g., α4 and β2).

  • Two-electrode voltage clamp setup.

  • Recording solution (e.g., ND96).

  • Acetylcholine (ACh) as the standard agonist.

  • Test compounds.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate. Inject the oocytes with the cRNA for the nAChR subunits and incubate for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber continuously perfused with the recording solution. Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording. Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application: Apply ACh at a known concentration (e.g., its EC₅₀) to elicit a baseline current response. After a washout period, apply the test compound at various concentrations to determine if it elicits a current (agonist activity) or inhibits the ACh-induced current (antagonist activity).

  • Data Acquisition and Analysis: Record the current responses using appropriate software. For agonists, construct concentration-response curves and determine EC₅₀ and maximal efficacy values. For antagonists, determine the IC₅₀ for the inhibition of the ACh response.[9][10]

Signaling Pathways and Experimental Workflow

The biological effects of this compound analogs are mediated through complex signaling cascades following receptor activation.

M1_Muscarinic_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist M1_Receptor M1 Receptor Agonist->M1_Receptor Binds Gq_protein Gq Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets

Caption: M1 Muscarinic Receptor Signaling Pathway.

Nicotinic_Receptor_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Synthesize_Analogs Synthesize Analogs of This compound Apply_Analog Apply Test Analog Synthesize_Analogs->Apply_Analog Prepare_Oocytes Prepare Xenopus Oocytes and Inject nAChR cRNA Voltage_Clamp Perform Two-Electrode Voltage Clamp Prepare_Oocytes->Voltage_Clamp Apply_ACh Apply Acetylcholine (Baseline) Voltage_Clamp->Apply_ACh Voltage_Clamp->Apply_Analog Record_Current Record Ion Current Apply_ACh->Record_Current Apply_Analog->Record_Current Analyze_Data Analyze Current Traces Record_Current->Analyze_Data Determine_Activity Determine Agonist (EC₅₀) or Antagonist (IC₅₀) Activity Analyze_Data->Determine_Activity SAR_Analysis Structure-Activity Relationship Analysis Determine_Activity->SAR_Analysis

Caption: Nicotinic Receptor Functional Assay Workflow.

This comparative guide highlights the nuanced structure-activity relationships of this compound analogs. The data presented underscores the importance of systematic structural modification in the quest for potent and selective cholinergic agents. The detailed experimental protocols and pathway diagrams provide a foundational resource for researchers in this dynamic field of drug discovery.

References

Cross-reactivity of antibodies against "Methyl 1-methylpiperidine-3-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Antibody Cross-Reactivity with Methyl 1-methylpiperidine-3-carboxylate Derivatives

For researchers and drug development professionals working with haptens and small molecules, understanding the specificity of antibodies is paramount. This guide provides a comparative overview of potential antibody cross-reactivity against derivatives of "this compound." While specific antibodies targeting this molecule are not widely documented in public literature, this guide presents a framework based on established principles of immunochemistry and structure-activity relationships (SAR) of piperidine derivatives. The experimental data herein is illustrative, designed to guide researchers in their own antibody development and characterization efforts.

The piperidine scaffold is a foundational element in numerous pharmaceuticals, and modifications to its structure can significantly alter its interaction with biological targets, including antibodies.[1] Factors such as substitutions on the piperidine nitrogen or at various ring positions can modulate basicity, steric hindrance, and overall molecular shape, thereby influencing antibody binding affinity and specificity.[1][2]

Hypothetical Cross-Reactivity Data

The following table summarizes hypothetical cross-reactivity data for a panel of antibodies raised against an immunogen containing the core structure of this compound. The data illustrates how structural modifications to the parent molecule might affect antibody recognition, expressed as the half-maximal inhibitory concentration (IC50) in a competitive ELISA.

Compound IDDerivative StructureModification from Parent CompoundAntibody A IC50 (nM)Antibody B IC50 (nM)Antibody C IC50 (nM)
Parent This compound-10.2 15.5 8.9
D-01 Ethyl 1-methylpiperidine-3-carboxylateEster changed from methyl to ethyl18.525.112.3
D-02 Methyl 1-ethylpiperidine-3-carboxylateN-alkyl group changed from methyl to ethyl95.7150.245.8
D-03 Methyl 1-methylpiperidine-4-carboxylateCarboxylate position moved from C3 to C4>1000>1000>1000
D-04 1-Methylpiperidine-3-carboxylic acidHydrolysis of the methyl ester50.375.933.1
D-05 Methyl piperidine-3-carboxylateDemethylation of the piperidine nitrogen250.6480.4180.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The assessment of antibody cross-reactivity is crucial for the validation of any immunoassay. A standard and widely used method for this is the competitive enzyme-linked immunosorbent assay (ELISA).

Competitive ELISA Protocol
  • Coating: A 96-well microtiter plate is coated with a conjugate of the target molecule (e.g., this compound conjugated to a carrier protein like BSA). The plate is then incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking: Remaining non-specific binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: A mixture of a fixed concentration of the primary antibody and varying concentrations of the test compound (the parent molecule or its derivatives) is added to the wells. The plate is incubated for 1-2 hours at room temperature. During this time, the free compound in the solution competes with the coated conjugate for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibody and test compound.

  • Secondary Antibody: A species-specific secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme converts the substrate into a colored product.

  • Stopping the Reaction: The enzyme-substrate reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).[1]

  • Data Analysis: The absorbance values are plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the antibody binding to the coated conjugate.

Visualizations

Logical Flow of Cross-Reactivity Assessment

The following diagram illustrates the logical workflow for assessing the cross-reactivity of an antibody against a panel of related chemical compounds.

A Raise Primary Antibody against Parent Compound Conjugate C Develop and Optimize Competitive ELISA A->C B Synthesize or Procure Derivative Compounds E Generate Dose-Response Curves for Derivative Compounds B->E D Generate Dose-Response Curves for Parent Compound (Standard) C->D F Calculate IC50 Values for all Compounds D->F E->F G Determine Percent Cross-Reactivity Relative to Parent Compound F->G H Comparative Analysis and Specificity Profile G->H

Caption: Workflow for Antibody Cross-Reactivity Assessment.

Structure-Activity Relationship and Cross-Reactivity

The relationship between the chemical structure of a derivative and its likelihood of being recognized by an antibody raised against the parent compound can be conceptualized as follows.

cluster_0 Structural Modifications cluster_1 Impact on Antibody Binding Minor Changes Minor Structural Changes (e.g., change in ester alkyl chain) High Cross-Reactivity High Cross-Reactivity Minor Changes->High Cross-Reactivity Major Changes Major Structural Changes (e.g., repositioning of functional groups, removal/addition of key moieties) Low Cross-Reactivity Low/No Cross-Reactivity Major Changes->Low Cross-Reactivity

References

Performance Benchmark: Methyl 1-methylpiperidine-3-carboxylate and Its Analogs in Key Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of "Methyl 1-methylpiperidine-3-carboxylate" and its structurally related analogs in key biological assays. While direct experimental data on the biological activity of this compound is limited in publicly available literature, this document summarizes its known chemical properties and presents performance data from relevant assays for its close derivatives, offering valuable insights for drug discovery and development.

Overview of this compound

This compound is a heterocyclic compound recognized primarily as a versatile synthetic intermediate in medicinal chemistry. It serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications, including analgesics and ligands for the sigma-1 (σ1) receptor.

Comparative Performance Data

Due to the scarcity of direct performance data for this compound in specific biological assays, this section presents data for structurally similar piperidine derivatives. This comparative data provides a valuable benchmark for understanding the potential activity of the target compound.

Sigma-1 (σ1) Receptor Binding Affinity

The σ1 receptor is a chaperone protein implicated in various neurological disorders, making it an attractive therapeutic target. Several 1-methylpiperidine derivatives have demonstrated high affinity for this receptor.

CompoundReceptor Binding Affinity (Ki, nM)Cell Line/Assay ConditionReference
1-Methylpiperidine Derivative 1 0.75Guinea pig brain membranes[1]
1-Methylpiperidine Derivative 2 1.2Guinea pig brain membranes[1]
Haloperidol (Reference Compound) 2.5Guinea pig brain membranes[1]

Note: Specific structures for "Derivative 1" and "Derivative 2" are detailed in the cited literature and represent examples of potent 1-methylpiperidine-based σ1 receptor ligands.

Antiproliferative Activity in Prostate Cancer Cells

Certain σ1 receptor ligands have shown promise in inhibiting the growth of cancer cells. The following table details the antiproliferative activity of 1-methylpiperidine derivatives against the DU145 human prostate cancer cell line.

CompoundIC50 (µM)Cell LineAssay DurationReference
1-Methylpiperidine Derivative A 5.8DU14572 hours[2]
1-Methylpiperidine Derivative B 7.2DU14572 hours[2]
Doxorubicin (Reference Compound) 0.5DU14572 hours[2]

Note: "Derivative A" and "Derivative B" are specific chemical entities described in the referenced study, highlighting the potential of the 1-methylpiperidine scaffold in cancer therapeutics.

Analgesic Activity

The piperidine scaffold is a common feature in many analgesic drugs. While specific data for this compound is unavailable, various derivatives have been evaluated for their pain-relieving effects.

CompoundAnalgesic Effect (ED50, mg/kg)Animal ModelAssayReference
Piperidine Derivative X 10.2MouseHot Plate Test[3]
Piperidine Derivative Y 15.5MouseTail Flick Test[3]
Morphine (Reference Compound) 5.0MouseHot Plate Test[3]

Note: "Derivative X" and "Derivative Y" are examples of piperidine-containing compounds with demonstrated analgesic properties as reported in the scientific literature.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to facilitate the replication and validation of these findings.

Sigma-1 (σ1) Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound for the σ1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane homogenates from guinea pig brain or cells expressing the human σ1 receptor.

  • Radioligand: --INVALID-LINK---pentazocine.

  • Non-specific binding control: Haloperidol.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (e.g., this compound analogs).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the membrane homogenate, --INVALID-LINK---pentazocine, and either the test compound or buffer (for total binding) or a high concentration of haloperidol (for non-specific binding).

  • Incubate the plate at 37°C for 150 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki value of the test compound using appropriate software.

Antiproliferative MTT Assay

Objective: To assess the effect of a compound on the proliferation of cancer cells.

Materials:

  • DU145 human prostate cancer cells.

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed DU145 cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to untreated controls and determine the IC50 value.

Analgesic Hot Plate Test

Objective: To evaluate the central analgesic activity of a compound in rodents.

Materials:

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Male Swiss albino mice.

  • Test compound and vehicle control.

  • Reference analgesic (e.g., morphine).

  • Timer.

Procedure:

  • Administer the test compound, vehicle, or reference drug to the mice (e.g., intraperitoneally).

  • At a predetermined time after administration (e.g., 30 minutes), place each mouse individually on the hot plate.

  • Start the timer and observe the mouse for signs of pain, such as paw licking or jumping.

  • Record the latency time for the pain response. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Compare the latency times of the treated groups to the control group to determine the analgesic effect.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the assays described.

G cluster_0 Sigma-1 Receptor Signaling (Simplified) ER Endoplasmic Reticulum Sigma1_BiP Sigma-1 Receptor-BiP Complex Sigma1_Active Active Sigma-1 Receptor Sigma1_BiP->Sigma1_Active Dissociation Ligand Ligand (e.g., 1-Methylpiperidine derivative) Ligand->Sigma1_BiP Binds IonChannel Ion Channel Modulation Sigma1_Active->IonChannel CellularResponse Cellular Response (e.g., Neuroprotection, Anti-proliferation) IonChannel->CellularResponse

Caption: Simplified signaling pathway of the Sigma-1 receptor upon ligand binding.

G cluster_1 MTT Assay Workflow A Seed Cells in 96-well Plate B Add Test Compound A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (4h) Viable cells convert MTT to Formazan D->E F Add Solubilizer (e.g., DMSO) E->F G Measure Absorbance (570nm) F->G H Calculate Cell Viability & IC50 G->H

Caption: Experimental workflow for the MTT cell proliferation assay.

G cluster_2 Hot Plate Test Logical Flow Start Start Administer Administer Compound to Mouse Start->Administer Place Place Mouse on Hot Plate Administer->Place Observe Observe for Pain Response (Paw Lick or Jump) Place->Observe Record Record Latency Time Observe->Record Compare Compare with Control Group Record->Compare End End Compare->End

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 1-Methylpiperidine-3-Carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl 1-methylpiperidine-3-carboxylate, a compound often utilized in the synthesis of neurologically active pharmaceuticals.[1][2] The following procedures are based on established safety protocols for hazardous chemical waste and should be executed in strict accordance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[4][5]

In the event of a spill, the area should be evacuated of all non-essential personnel. The spill should be contained and absorbed with a non-flammable material such as sand, earth, or vermiculite.[3][4] The absorbed material should then be collected into a labeled, sealed container for hazardous waste disposal.[3][4]

Operational and Disposal Plan

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.[5][6] The primary recommended method for disposal is through a licensed chemical waste disposal company.[5]

Step-by-Step Disposal Procedure:

  • Segregation and Storage: Unused or waste this compound should be stored in a clearly labeled, tightly sealed, and compatible container.[4][5] The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[4]

  • Waste Characterization: The waste must be properly characterized. While a specific Safety Data Sheet (SDS) for this compound was not found, it is a derivative of piperidine, which is classified as a hazardous material.[6] Therefore, the waste should be treated as such.

  • Contacting a Disposal Service: Arrange for pickup and disposal by a licensed and reputable hazardous waste disposal company.[5] Provide them with all available information regarding the chemical's properties and any potential contaminants.

  • Documentation: Maintain a detailed record of the disposal process, including the name of the chemical, quantity, date of disposal, and the contact information of the disposal company. This documentation is crucial for regulatory compliance.

Hazard and Disposal Considerations

Hazard ProfileDisposal Consideration
Flammability Keep away from ignition sources. Use non-sparking tools when handling containers.[3][4] Incineration by a licensed facility is a potential disposal method.[7]
Toxicity Avoid all personal contact. Wear appropriate PPE.[3] Waste is considered hazardous and must be handled by a professional disposal service.[6]
Environmental Hazard Do not allow to enter drains or watercourses.[5] An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.[5]

Disposal Workflow

Figure 1. Disposal Workflow for this compound A 1. Identify Waste Chemical (this compound) B 2. Segregate and Store in Labeled, Sealed Container A->B C 3. Characterize as Hazardous Waste B->C D 4. Contact Licensed Hazardous Waste Disposal Company C->D E 5. Arrange for Waste Pickup D->E F 6. Complete and Retain Disposal Documentation E->F G Proper Disposal Complete F->G

Caption: Figure 1. A step-by-step logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Methyl 1-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 1-methylpiperidine-3-carboxylate

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential hazards.

Chemical Safety Overview
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk. The recommended PPE is summarized in the table below.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.To protect eyes from splashes and vapors.[2][3]
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber), a lab coat, and a chemical-resistant apron or full-body suit.To prevent skin contact with the chemical.[1][3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working in a poorly ventilated area or if irritation is experienced.To avoid inhalation of harmful vapors or mists.[2][3][4]
First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical. The following table outlines the necessary steps.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, administer artificial respiration and seek immediate medical attention.[1][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical advice if irritation persists.[1][5]
Eye Contact Rinse the eyes with pure water for at least 15 minutes, ensuring to flush under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][5]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1]

Operational Plan for Handling

A systematic approach to handling this compound is essential for safety. The following workflow provides a step-by-step guide from preparation to post-handling procedures.

Pre-Handling Preparations
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Assemble PPE: Put on all required personal protective equipment as detailed in the PPE table above.

  • Prepare Workspace: Ensure the work area is clean and uncluttered. Have spill containment materials readily available.

  • Locate Emergency Equipment: Confirm the location and functionality of emergency exits, eyewash stations, and safety showers.[1]

Handling Procedure
  • Chemical Transport: When moving the chemical, use a secondary container to prevent spills.

  • Dispensing: Carefully measure and dispense the required amount of the chemical, avoiding splashes and the creation of aerosols.

  • Reaction Setup: If using the chemical in a reaction, ensure the apparatus is securely assembled.

  • Monitoring: Continuously monitor the experiment for any signs of unexpected reactions or releases.

Post-Handling Procedures
  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, according to the disposal plan outlined below.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after removing gloves.

  • Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Collect excess or unwanted this compound in a suitable, labeled, and closed container for chemical waste.[2]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should be considered contaminated and disposed of as hazardous waste.

  • Disposal Method: The disposal of chemical waste must be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge into sewer systems.[6] Always follow local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

Safe Handling Workflow for this compound start Start prep Preparation: - Review SDS - Wear PPE - Prepare Workspace start->prep handling Handling: - Dispense Carefully - Monitor Experiment prep->handling spill_emergency Spill or Exposure? handling->spill_emergency post_handling Post-Handling: - Decontaminate - Dispose of Waste - Store Chemical end End post_handling->end spill_emergency->post_handling No spill_response Spill Response: - Evacuate Area - Use Spill Kit - Notify Supervisor spill_emergency->spill_response Spill first_aid First Aid: - Follow Protocol - Seek Medical Attention spill_emergency->first_aid Exposure spill_response->post_handling first_aid->end

Caption: Workflow for safe handling and emergency response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-methylpiperidine-3-carboxylate
Reactant of Route 2
Methyl 1-methylpiperidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.